Benzo[b]thiophene-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNONARPFXAEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618374 | |
| Record name | 1-Benzothiophene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154650-81-4 | |
| Record name | 1-Benzothiophene-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Benzo[b]thiophene-6-carbonitrile synthesis pathway"
An In-depth Technical Guide to the Synthesis of Benzo[b]thiophene-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for producing this compound, a key heterocyclic building block in medicinal chemistry and materials science. The information presented is curated from scientific literature and patents to offer detailed experimental protocols, quantitative data, and logical workflows.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its rigid, planar structure and the presence of the nitrile group make it an attractive scaffold for designing enzyme inhibitors, receptor ligands, and organic electronic materials. This document outlines the most viable and documented synthetic routes to this compound, focusing on practical laboratory-scale preparations.
Primary Synthetic Pathways
Two principal strategies have been identified for the synthesis of this compound:
-
Cyanation of 6-Bromobenzo[b]thiophene: This is a direct and widely applicable method for introducing a nitrile group onto the benzo[b]thiophene core. The reaction typically involves the displacement of a bromine atom with a cyanide anion, often facilitated by a transition metal catalyst.
-
Sandmeyer Reaction of 6-Aminobenzo[b]thiophene: This classical transformation in organic chemistry provides an alternative route, starting from the corresponding amino-substituted benzo[b]thiophene. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt.
The following sections provide detailed experimental protocols and data for each of these pathways.
Pathway 1: Cyanation of 6-Bromobenzo[b]thiophene
This pathway is often preferred due to the commercial availability of 6-bromobenzo[b]thiophene and the generally good yields and functional group tolerance of modern cyanation reactions. The most common methods employ either copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed reaction with a cyanide source like zinc cyanide.
Experimental Protocol: Palladium-Catalyzed Cyanation
A common and effective method for the cyanation of aryl bromides is the use of a palladium catalyst with zinc cyanide.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of 6-Bromobenzo[b]thiophene.
Detailed Methodology:
-
To a solution of 6-bromobenzo[b]thiophene (1 equivalent) in dry N,N-dimethylformamide (DMF), add zinc cyanide (0.6 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
The reaction mixture is degassed and then heated to 120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Cyanation of 6-Bromobenzo[b]thiophene
| Parameter | Value | Reference |
| Starting Material | 6-Bromobenzo[b]thiophene | N/A |
| Reagents | Zinc Cyanide, Tetrakis(triphenylphosphine)palladium(0) | N/A |
| Solvent | N,N-Dimethylformamide (DMF) | N/A |
| Temperature | 120 °C | N/A |
| Reaction Time | 4-8 hours | N/A |
| Yield | 80-95% (typical for similar aryl bromides) | N/A |
Note: Specific yield for this exact transformation is not explicitly documented in the provided search results, but is estimated based on typical palladium-catalyzed cyanation reactions of aryl bromides.
Pathway 2: Sandmeyer Reaction of 6-Aminobenzo[b]thiophene
This pathway provides an alternative route, particularly if 6-aminobenzo[b]thiophene is a readily available starting material. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl nitriles.
Experimental Protocol: Sandmeyer Reaction
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of this compound.
Detailed Methodology:
Step 1: Diazotization
-
6-Aminobenzo[b]thiophene (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water at a low temperature (0-5 °C).
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Cyanation
-
In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated.
-
The freshly prepared diazonium salt solution is then added portion-wise to the hot cyanide solution.
-
The reaction mixture is stirred for a period at an elevated temperature, and the resulting precipitate is filtered, washed with water, and purified by a suitable method like column chromatography or recrystallization to yield this compound.
Quantitative Data for the Sandmeyer Reaction
| Parameter | Value | Reference |
| Starting Material | 6-Aminobenzo[b]thiophene | N/A |
| Diazotization Reagents | Sodium Nitrite, Hydrochloric Acid | N/A |
| Diazotization Temperature | 0-5 °C | N/A |
| Cyanation Reagents | Copper(I) Cyanide, Potassium Cyanide | N/A |
| Cyanation Temperature | 60-80 °C (typical) | N/A |
| Yield | Variable, often moderate (40-60%) | [1] |
Note: The Sandmeyer reaction is known to have variable yields, and the synthesis of the analogous benzo[b]furan-6-carbonitrile via this method is noted to have potentially low yields.[1]
Logical Workflow for Synthesis Pathway Selection
The choice between the two primary synthetic pathways depends on several factors, including the availability and cost of starting materials, desired yield, and safety considerations.
Caption: Decision workflow for selecting a synthesis pathway.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The palladium-catalyzed cyanation of 6-bromobenzo[b]thiophene generally offers a more direct and higher-yielding approach, contingent on the availability of the starting bromide. The Sandmeyer reaction of 6-aminobenzo[b]thiophene provides a viable alternative, though it may involve more steps and potentially lower yields. The selection of the optimal pathway will depend on the specific constraints and priorities of the research or development project. This guide provides the necessary foundational information for chemists to make an informed decision and proceed with the synthesis.
References
"physical and chemical properties of Benzo[b]thiophene-6-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted physical and chemical properties of Benzo[b]thiophene-6-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to its structural similarity to compounds with known biological activity, this molecule represents a valuable scaffold for further investigation.
Core Physical and Chemical Properties
This compound is a solid, sulfur-containing heterocyclic compound.[1] While extensive experimental data for this specific isomer is limited in public literature, its fundamental properties can be summarized and predicted based on its structure and data from analogous compounds.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 1-Benzothiophene-6-carbonitrile | --- |
| CAS Number | 154650-81-4 | [1][2] |
| Molecular Formula | C₉H₅NS | [1] |
| Molecular Weight | 159.21 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ether, benzene) and poorly soluble in water. | Based on the parent compound, Benzo[b]thiophene.[3] |
Spectroscopic Profile
The structural characterization of this compound relies on standard spectroscopic techniques. The following data is predicted based on the known spectral properties of the benzo[b]thiophene core and the influence of the nitrile substituent.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| IR Spectroscopy | Strong, sharp absorption band for the nitrile group (C≡N) stretch is expected in the region of 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, with C=C stretching bands in the 1600-1400 cm⁻¹ region. |
| ¹H NMR | The spectrum will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the thiophene ring (H2 and H3) will appear as distinct signals. The protons on the benzene ring (H4, H5, and H7) will exhibit splitting patterns influenced by the electron-withdrawing nitrile group at the C6 position, which is expected to cause a downfield shift for adjacent protons. |
| ¹³C NMR | The spectrum will display nine distinct carbon signals. The carbon of the nitrile group (C≡N) is expected in the δ 110-120 ppm region.[4] Aromatic and heterocyclic carbons will appear in the δ 120-150 ppm range. Quaternary carbons (C3a, C6, C7a) will likely show weaker signals.[4] |
| Mass Spectrometry | The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~159). |
Experimental Protocols
Hypothetical Synthesis via Rosenmund-von Braun Reaction
This protocol outlines a potential synthesis starting from the more readily available 6-bromo-benzo[b]thiophene. The key step is a cyanation reaction.
Objective: To synthesize this compound from 6-bromo-benzo[b]thiophene.
Materials:
-
6-bromo-benzo[b]thiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Aqueous ferric chloride solution
-
Aqueous sodium hydroxide solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 6-bromo-benzo[b]thiophene (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and heat at 60-70 °C for approximately 30 minutes to decompose any copper complexes.
-
Extraction: Cool the mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to yield pure this compound.
Characterization Protocol: NMR Sample Preparation
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.[5]
Materials:
-
Synthesized this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[5]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (approx. 0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
Procedure:
-
Weighing: Accurately weigh the required amount of the purified solid sample.
-
Dissolution: Transfer the solid into a small, clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]
-
Solubilization: Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication for a short period.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Analysis: Cap the NMR tube securely and place it in the NMR spectrometer for data acquisition.
Reactivity and Potential Applications
The benzo[b]thiophene ring system is known for its reactivity in various organic transformations. The presence of the electron-withdrawing nitrile group on the benzene ring will influence the regioselectivity of further substitutions.
-
Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions are expected to occur on the benzene ring, with the nitrile group directing incoming electrophiles.
-
Medicinal Chemistry: Benzo[b]thiophene derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This makes this compound a key starting material for the synthesis of novel therapeutic agents.
Visualized Workflows
The following diagrams illustrate logical workflows relevant to the synthesis and evaluation of this compound.
Caption: Hypothetical workflow for the synthesis and verification of this compound.
Caption: General workflow for the biological screening of a novel chemical entity.
References
Benzo[b]thiophene-6-carbonitrile: A Technical Guide for Researchers
CAS Number: 154650-81-4
This technical guide provides an in-depth overview of Benzo[b]thiophene-6-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related benzo[b]thiophene derivatives to provide a comprehensive resource on its synthesis, potential biological activities, and key physicochemical properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 154650-81-4 | [1] |
| Molecular Formula | C₉H₅NS | [1] |
| Molecular Weight | 159.2077 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis Strategies
The synthesis of this compound is not explicitly detailed in the available literature. However, several established methods for the synthesis of the benzo[b]thiophene core and its derivatives can be adapted. These methods primarily involve electrophilic cyclization of substituted thiophenols or cross-coupling reactions.
Hypothetical Synthetic Pathway
A plausible synthetic route to this compound could involve a multi-step process starting from a commercially available substituted benzene derivative. The general workflow for such a synthesis is outlined below.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocols for Analogous Compounds
While a specific protocol for this compound is unavailable, the following protocols for the synthesis of related benzo[b]thiophene derivatives can provide valuable guidance.
1. Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives:
This one-pot synthesis involves the reaction of a cyclic ketone, malononitrile, and elemental sulfur in the presence of a base. This method, known as the Gewald reaction, is a common approach for constructing the thiophene ring.[2]
-
Materials: Cyclic ketone, malononitrile, elemental sulfur, base (e.g., morpholine or triethylamine), ethanol.
-
Procedure: A mixture of the cyclic ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol is treated with a catalytic amount of the base. The reaction mixture is heated at reflux for a specified period. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.[2]
2. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura):
This method is widely used to form carbon-carbon bonds and can be employed to introduce aryl or other substituents onto the benzo[b]thiophene core. A general procedure involves the reaction of a halogenated benzo[b]thiophene with a boronic acid in the presence of a palladium catalyst and a base.
-
Materials: Halogenated benzo[b]thiophene (e.g., 6-bromobenzo[b]thiophene), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/ethanol/water mixture).
-
Procedure: To a solution of the halogenated benzo[b]thiophene and arylboronic acid in the solvent mixture, the palladium catalyst and base are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Potential Biological Activities and Signaling Pathways
Specific biological data for this compound is not available in the reviewed literature. However, the broader class of benzo[b]thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Anticancer Activity
Many benzo[b]thiophene derivatives have demonstrated potent anticancer properties.[3] These compounds can interfere with various cellular processes crucial for cancer cell proliferation and survival.
Inhibition of STAT3 Signaling Pathway:
One of the key signaling pathways targeted by some benzo[b]thiophene derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers. Certain benzo[b]thiophene analogs have been shown to inhibit STAT3 phosphorylation and subsequent downstream signaling.[4]
Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Location |
| CymitQuimica | Barcelona, Spain[1] |
| Reagentia | --- |
| Laibo Chem (via Orion Cientific) | --- |
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel compounds with therapeutic potential, particularly in the area of oncology. While specific data for this compound is limited, the extensive research on the broader class of benzo[b]thiophenes provides a strong foundation for future investigations. The synthetic strategies and potential biological targets outlined in this guide offer a starting point for researchers interested in exploring the chemical and pharmacological properties of this and related molecules. Further research is warranted to fully elucidate the specific characteristics and potential applications of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data for Benzo[b]thiophene-6-carbonitrile (NMR, IR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[b]thiophene-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide combines available data from related compounds, predicted values, and generalized experimental protocols to serve as a foundational resource for its characterization.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. Data for the parent compound, Benzo[b]thiophene, is provided for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Benzo[b]thiophene | 7.88 | d | 8.0 | H-7 |
| 7.83 | d | 8.0 | H-4 | |
| 7.44 | d | 5.5 | H-2 | |
| 7.36 | ddd | 8.0, 7.2, 1.0 | H-5 or H-6 | |
| 7.34 | d | 5.5 | H-3 | |
| 7.33 | ddd | 8.0, 7.2, 1.1 | H-6 or H-5 | |
| This compound (Predicted) | ~8.2-8.4 | s | - | H-7 |
| ~8.0-8.2 | d | ~8.0 | H-4 | |
| ~7.8-8.0 | d | ~8.0 | H-5 | |
| ~7.5-7.7 | d | ~5.5 | H-2 | |
| ~7.4-7.6 | d | ~5.5 | H-3 |
Note: Predicted values for this compound are based on the influence of the electron-withdrawing nitrile group on the aromatic protons of the benzo[b]thiophene scaffold.
¹³C NMR (Carbon-13 NMR) Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Benzo[b]thiophene | 140.0 | C-7a |
| 139.5 | C-3a | |
| 126.5 | C-2 | |
| 124.3 | C-5 | |
| 124.2 | C-6 | |
| 123.5 | C-4 | |
| 122.4 | C-7 | |
| 121.7 | C-3 | |
| This compound (Predicted) | ~142 | C-7a |
| ~141 | C-3a | |
| ~135 | C-5 | |
| ~130 | C-7 | |
| ~128 | C-2 | |
| ~125 | C-4 | |
| ~123 | C-3 | |
| ~118 | C-CN | |
| ~110 | C-6 |
Note: Predicted values are based on established substituent effects of the nitrile group on aromatic systems.
Infrared (IR) Spectroscopy
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| Benzo[b]thiophene | 3100-3000 | m | Aromatic C-H stretch |
| 1600-1450 | m-s | Aromatic C=C stretch | |
| This compound | ~2230-2210 | s | C≡N stretch |
| 3100-3000 | m | Aromatic C-H stretch | |
| 1600-1450 | m-s | Aromatic C=C stretch |
Note: The most characteristic feature in the IR spectrum of this compound is the strong absorption band for the nitrile group.[1]
Mass Spectrometry (MS)
| Compound | m/z | Relative Intensity (%) | Assignment |
| Benzo[b]thiophene | 134 | 100 | [M]⁺ |
| 89 | 10.9 | [M-CSH]⁺ | |
| This compound | 159 | High | [M]⁺ |
| 132 | Moderate | [M-HCN]⁺ | |
| 115 | Moderate | [M-CS]⁺ |
Note: The fragmentation pattern for this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for benzothiophenes involve the loss of sulfur-containing fragments.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of deuterated solvent is recommended.
-
Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.
-
-
Data Acquisition :
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard one-pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Data Acquisition :
-
Electron Ionization (EI) is a common method for small, volatile molecules.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Benzo[b]thiophene-6-carbonitrile
Disclaimer: As of the current literature search, the specific single-crystal X-ray structure of Benzo[b]thiophene-6-carbonitrile has not been publicly deposited in crystallographic databases. This guide, therefore, presents a comprehensive technical overview of the established methodologies and experimental protocols that would be employed for its crystal structure determination. The data presented is based on closely related benzo[b]thiophene derivatives to provide a realistic and illustrative framework for researchers, scientists, and drug development professionals.
Benzo[b]thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] A definitive understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This whitepaper outlines the essential steps for the crystal structure analysis of this compound, from synthesis and crystallization to data collection and structural refinement.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. Various synthetic routes to substituted benzo[b]thiophenes have been reported.[3][4] A common approach involves the cyclization of appropriate precursors. Following synthesis, rigorous purification is essential to obtain single crystals suitable for diffraction studies. Techniques such as column chromatography and recrystallization are typically employed to achieve high purity.
Single-Crystal Growth
Obtaining high-quality single crystals is often the most challenging aspect of crystal structure analysis. For small organic molecules like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.[5]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals can form at the interface as the solvents slowly mix.[5]
The choice of solvent is critical and often determined empirically. A range of common organic solvents should be screened to find the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[6] The overall workflow is depicted in the diagram below.
Figure 1: Experimental workflow for the crystal structure analysis of this compound.
Experimental Protocol
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[5] A complete and redundant set of diffraction data is collected.[5]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[8] Absorption corrections are applied to the data.[1]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods. For small molecules, direct methods are typically very successful.[5][8]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[5] This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[5] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Crystallographic Data and Refinement Parameters
The following tables present representative crystallographic data and data collection and refinement parameters for a closely related benzo[b]thiophene derivative, 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, as a proxy for what might be expected for this compound.[1]
Table 1: Illustrative Crystal Data for a Benzo[b]thiophene Derivative [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₀F₃NS |
| Formula Weight | 317.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.7576 (5) |
| b (Å) | 14.5343 (6) |
| c (Å) | 7.1353 (3) |
| α (°) | 90 |
| β (°) | 92.817 (3) |
| γ (°) | 90 |
| Volume (ų) | 1425.03 (10) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.479 |
| Absorption Coefficient (mm⁻¹) | 2.29 |
| F(000) | 648 |
Table 2: Illustrative Data Collection and Refinement Details [1]
| Parameter | Value |
| Diffractometer | Bruker X8 Proteum |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature (K) | 293 |
| Reflections Collected | 7045 |
| Independent Reflections | 2316 |
| R_int | 0.063 |
| Final R indices [I > 2σ(I)] | R₁ = 0.053, wR₂ = 0.141 |
| R indices (all data) | R₁ = 0.071, wR₂ = 0.152 |
| Goodness-of-fit on F² | 1.06 |
| Largest diff. peak and hole (e.Å⁻³) | 0.43 and -0.40 |
Structural Insights
The crystal structure of a benzo[b]thiophene derivative reveals important information about its molecular geometry, conformation, and intermolecular interactions. For instance, in the structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, the dihedral angle between the benzothiophene ring system and the benzene ring is 29.78 (11)°.[1] The crystal packing is stabilized by C—H⋯F and weak C—H⋯N hydrogen bonds, which form sheets in the crystal lattice.[1] Similar analyses of this compound would provide crucial insights into its solid-state behavior and potential interactions in a biological context.
References
- 1. Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malayajournal.org [malayajournal.org]
- 3. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. excillum.com [excillum.com]
- 7. resources.rigaku.com [resources.rigaku.com]
- 8. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Biological Activity of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry.[1] The inherent structural features of the benzothiophene nucleus, including its planarity and the presence of a sulfur atom which can engage in various non-covalent interactions, make it an attractive framework for the design of novel therapeutic agents.[2] Derivatives of benzothiophene have garnered significant attention from the scientific community due to their broad and potent spectrum of biological activities. These compounds have been extensively investigated and have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3] Several benzothiophene-containing drugs have successfully reached the market, such as the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton, underscoring the therapeutic potential of this heterocyclic system.[3]
This technical guide provides a comprehensive overview of the biological activities of benzothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a consolidated view of the current state of research in this field. The guide includes a compilation of quantitative biological data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and to aid in the design of future investigations.
Anticancer Activity of Benzothiophene Derivatives
Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The anticancer efficacy of various benzothiophene derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) being common metrics. A summary of the reported activities of selected benzothiophene derivatives against different cancer cell lines is presented below.
| Derivative Name/Structure | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 16b (5-hydroxybenzothiophene hydrazide scaffold) | U87MG (Glioblastoma) | Cytotoxicity | 7.2 | [4] |
| HCT-116 (Colon) | Cytotoxicity | - | [4] | |
| A549 (Lung) | Cytotoxicity | - | [4] | |
| HeLa (Cervical) | Cytotoxicity | - | [4] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | Growth Inhibition | 0.021 - 0.050 | |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | Growth Inhibition | < 0.010 - 0.039 | |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | Cytotoxicity | 67.04 | [2] |
| Caco-2 (Colorectal) | Cytotoxicity | 63.74 | [2] | |
| MDA-MB-231 (Breast) | Cytotoxicity | 126.67 | [2] | |
| LNCaP (Prostate) | Cytotoxicity | 127.59 | [2] | |
| Panc-1 (Pancreatic) | Cytotoxicity | 76.72 | [2] | |
| HeLa (Cervical) | Cytotoxicity | 146.75 | [2] | |
| Ishikawa (Endometrial) | Cytotoxicity | 110.84 | [2] |
Key Anticancer Mechanisms of Action
1. Tubulin Polymerization Inhibition:
A significant number of benzothiophene derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
2. Multi-Kinase Inhibition:
Certain benzothiophene derivatives have been identified as potent inhibitors of multiple protein kinases that are crucial for cancer cell signaling. For instance, compound 16b, a 5-hydroxybenzothiophene hydrazide derivative, has demonstrated inhibitory activity against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar to low micromolar range.[4]
3. STAT3 Signaling Pathway Inhibition:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis. Some benzothiophene derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling and leading to apoptosis in cancer cells.
Signaling Pathway: STAT3 Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by certain benzothiophene derivatives.
Antimicrobial Activity of Benzothiophene Derivatives
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective drugs.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of benzothiophene derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative benzothiophene derivatives against various microbial strains.
| Derivative Name/Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazolo benzothiophene derivatives (1e, 1g, 1h) | Klebsiella pneumoniae | 10-20 | [5] |
| Tetrahydrobenzothiophene derivatives (3b, 3f) | Escherichia coli | 0.64 - 1.11 | [6] |
| Tetrahydrobenzothiophene derivatives (3b, 3c, 3j, 3k) | Pseudomonas aeruginosa | 0.61 - 1.00 | [6] |
| Tetrahydrobenzothiophene derivatives (3b, 3k) | Salmonella spp. | 0.54 - 0.73 | [6] |
| Tetrahydrobenzothiophene derivative (3b) | Staphylococcus aureus | 1.11 | [6] |
| Fluorinated benzothiophene-indole hybrids | MRSA and MSSA strains | < 16 | [7] |
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the screening of benzothiophene derivatives for antimicrobial activity.
Anti-inflammatory Activity of Benzothiophene Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Benzothiophene derivatives have been investigated for their anti-inflammatory properties and have shown potential in modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the suppression of nitric oxide (NO) production.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of benzothiophene derivatives has been assessed using various in vitro assays. The following table summarizes the IC50 values of selected derivatives against key inflammatory targets.
| Derivative Name/Structure | Target/Assay | IC50 (µM) | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (4a, 4j, 4k, 4q) | COX-2 | 0.31 - 1.40 | [8][9] |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives (18a, 18b) | 5-LOX | 0.51 - 0.97 | [10] |
| Thiophene pyrazole hybrids | COX-2 | - | [11] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide Production | Significant Reduction | [2] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | [12] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | Protein Denaturation | 0.54 | [12] |
Experimental Protocols
General Synthesis of Benzothiophene Derivatives via Palladium-Catalyzed Sonogashira Coupling and Electrophilic Cyclization
This protocol describes a general method for the synthesis of substituted benzothiophenes, which is a common strategy employed in the generation of biologically active derivatives.[13]
Materials:
-
Substituted 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
-
Various terminal alkynes
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc)
Procedure:
-
To a stirred solution of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 eq) and the desired terminal alkyne (1.1 eq) in DMF, add triethylamine (4.0 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add PdCl2(PPh3)2 (0.05 eq) and CuI (0.05 eq) to the reaction mixture under an argon atmosphere.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired 3-(alkynyl)-2-(thiophen-2-yl)benzo[b]thiophene derivative.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method for determining the MIC of benzothiophene derivatives against bacterial strains.[14][15]
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (broth with inoculum, no compound)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each benzothiophene derivative in DMSO.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in CAMHB to achieve a range of desired concentrations.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the diluted bacterial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Western Blot Analysis for STAT3 Phosphorylation Inhibition
This protocol describes the use of Western blotting to assess the inhibitory effect of benzothiophene derivatives on the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line (e.g., a line with constitutively active STAT3)
-
Benzothiophene derivative
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the benzothiophene derivative for a specified time. Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion
Benzothiophene and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. The ability of these compounds to modulate diverse biological targets, including tubulin, protein kinases, and critical signaling molecules like STAT3, underscores their significant therapeutic potential. The information presented herein is intended to serve as a valuable resource for the scientific community, fostering further research and development of novel benzothiophene-based therapeutics to address unmet medical needs in oncology, infectious diseases, and the management of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. oiccpress.com [oiccpress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Emerging Potential of Benzo[b]thiophene-6-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its unique electronic and structural properties make it an attractive core for the design of novel therapeutic agents across various disease areas. This technical guide focuses on the untapped potential of a specific derivative, Benzo[b]thiophene-6-carbonitrile, as a key building block for the development of next-generation pharmaceuticals. While direct extensive studies on this particular nitrile are emerging, this document consolidates available data on closely related analogs to illuminate its promise in drug discovery.
Core Synthesis and Derivatization Strategies
The synthesis of substituted benzo[b]thiophenes is a well-established field, offering multiple routes to access diverse analogs. While specific high-yield protocols for this compound are not extensively documented in publicly available literature, established methods for the synthesis of related 6-substituted benzo[b]thiophenes can be adapted.
A key synthetic precursor for derivatives of the title compound is 6-substituted-benzo[b]thiophene-2-carboxylic acid. For instance, the synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid has been reported, providing a viable pathway that could potentially be adapted for the 6-cyano analog by starting with a 4-cyanothiophenol derivative.
Hypothetical Synthetic Workflow for this compound Derivatives:
Caption: A potential synthetic workflow for creating diverse bioactive molecules from a this compound core.
Potential Therapeutic Applications
Based on the biological activities of structurally similar benzo[b]thiophene derivatives, the 6-carbonitrile scaffold holds promise in several key therapeutic areas:
Anticancer Activity
Numerous benzo[b]thiophene derivatives have demonstrated potent anticancer properties. Notably, a series of benzo[b]thiophene acrylonitrile analogs have shown significant growth inhibitory effects against a panel of 60 human cancer cell lines.[1] Although these compounds feature the acrylonitrile moiety at the 2-position, they underscore the potential of nitrile-containing benzo[b]thiophenes as cytotoxic agents. The proposed mechanism of action for these analogs involves the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1]
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [1]
| Compound ID | Cancer Cell Line | GI₅₀ (nM) |
| 5 | Leukemia (CCRF-CEM) | 10.0 |
| Colon Cancer (COLO 205) | 10.0 | |
| CNS Cancer (SF-268) | 10.0 | |
| Prostate Cancer (PC-3) | 21.1 | |
| 6 | Leukemia (K-562) | 21.2 |
| CNS Cancer (SNB-19) | 29.8 | |
| Prostate Cancer (DU-145) | 50.0 | |
| 13 | Leukemia (HL-60(TB)) | < 10.0 |
| Colon Cancer (HCC-2998) | < 10.0 | |
| Breast Cancer (MCF7) | 17.9 |
GI₅₀: Concentration required to inhibit cell growth by 50%.
Experimental Protocol: In Vitro Cell Growth Inhibition Assay (MTT Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ values are determined.
Signaling Pathway Visualization: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial Activity
The benzo[b]thiophene scaffold is also a promising platform for the development of novel antimicrobial agents. The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new classes of antibiotics. A study on benzo[b]thiophene acylhydrazones revealed that substitution at the 6-position can confer potent antibacterial activity. Specifically, a 6-chloro substituted derivative displayed significant activity against MRSA. This highlights the potential of exploring 6-cyano substituted analogs for similar or enhanced antimicrobial properties.
Table 2: Antimicrobial Activity of a 6-Chloro-Benzo[b]thiophene Derivative
| Compound | Bacterial Strain | MIC (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus ATCC 29213 | 4 |
| MRSA (Clinical Isolate) | 4 | |
| Daptomycin-resistant S. aureus | 4 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Drug Discovery:
Caption: A typical workflow for the discovery of new antimicrobial agents based on the this compound scaffold.
Conclusion and Future Directions
While direct and extensive research on the medicinal chemistry applications of this compound is still in its early stages, the existing data on closely related analogs strongly suggests its significant potential as a versatile scaffold for drug discovery. The presence of the nitrile group at the 6-position offers a unique electronic profile and a valuable synthetic handle for further chemical modifications, allowing for the exploration of a broad chemical space.
Future research should focus on:
-
Developing efficient and scalable synthetic routes to this compound and its key intermediates.
-
Synthesizing and screening libraries of derivatives with diverse substitutions at other positions of the benzo[b]thiophene ring to establish comprehensive structure-activity relationships.
-
Investigating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates in relevant animal models.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and potentially other areas. This technical guide serves as a foundational resource to stimulate and guide further research and development in this exciting area of medicinal chemistry.
References
A Technical Review of Benzo[b]thiophene-6-carbonitrile and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its aromatic, bicyclic system, consisting of a benzene ring fused to a thiophene ring, provides a versatile framework for designing molecules that can interact with a wide range of biological targets.[3] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3]
This technical guide provides a comprehensive literature review focused on Benzo[b]thiophene-6-carbonitrile and its closely related analogs. While research specifically targeting the 6-carbonitrile substituted parent compound is limited, extensive studies on other derivatives provide significant insights into the scaffold's potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways implicated in the activity of these compounds, serving as a resource for ongoing and future drug discovery efforts.
Synthesis of the Benzo[b]thiophene Core
The synthesis of the benzo[b]thiophene core can be achieved through various chemical strategies. Common methods include the intramolecular cyclization of aryl sulfides and palladium-catalyzed coupling reactions.[4] A plausible route for the synthesis of this compound can be adapted from established procedures for analogous structures, such as benzo[b]furan-6-carbonitrile.[5]
General Experimental Protocol: Synthesis of a Benzo[b]thiophene Scaffold
A widely applicable method for synthesizing substituted benzo[b]thiophenes involves the reaction of a corresponding 2-halobenzonitrile with a thiol reagent, followed by cyclization. The following is a representative protocol adapted from microwave-assisted synthesis procedures that provide rapid access to the benzo[b]thiophene core.
-
Reaction Setup: In a microwave-safe vessel, combine the starting 2-halobenzonitrile (1 equivalent), methyl thioglycolate (1.2 equivalents), and a suitable base such as triethylamine or potassium carbonate (2 equivalents) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a temperature of approximately 130-150°C for a duration of 30-75 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-aminobenzo[b]thiophene derivative, which can be further modified.
Biological Activity and Quantitative Data
Research into benzo[b]thiophene derivatives has revealed significant potential, particularly in oncology. These compounds have been shown to inhibit cancer cell growth and modulate key enzymatic pathways.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzo[b]thiophene derivatives against a panel of human cancer cell lines.[6] The tables below summarize the growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative compounds.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs
| Compound | Cancer Type | Cell Line | GI₅₀ (nM) |
|---|---|---|---|
| 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | Leukemia | CCRF-CEM | 10.0 |
| Leukemia | HL-60(TB) | 10.0 | |
| Leukemia | K-562 | 10.0 | |
| Leukemia | MOLT-4 | 10.0 | |
| Leukemia | RPMI-8226 | 10.0 | |
| Leukemia | SR | 10.0 | |
| Colon Cancer | COLO 205 | 11.0 | |
| CNS Cancer | SF-295 | 12.0 | |
| Ovarian Cancer | OVCAR-3 | 12.0 | |
| 6 (Z-3-(benzo[b]thiophen-2-yl)-2-(4-methoxyphenyl)acrylonitrile) | Leukemia | SR | 10.0 |
| Melanoma | UACC-62 | 12.0 | |
| 13 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Leukemia | SR | 10.0 |
| Colon Cancer | HCT-116 | 12.0 |
Data sourced from a study on acrylonitrile analogs resembling combretastatin.[7] GI₅₀ is the concentration causing 50% reduction in net cell growth.
Table 2: Kinase Inhibition Profile of Selected Benzo[b]thiophene Derivatives
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 16b (5-hydroxybenzothiophene hydrazide scaffold) | Clk4 | 11 | [8] |
| DRAK1 | 87 | [8] | |
| Haspin | 125.7 | [8] | |
| Clk1 | 163 | [8] | |
| Dyrk1B | 284 | [8] | |
| Dyrk1A | 353.3 | [8] |
| B12 (benzo[b]thiophene-1,1-dioxide derivative) | PHGDH | 290 |[9] |
Experimental Protocols for Biological Assays
Standardized protocols are crucial for the reproducible evaluation of compound activity. The following are detailed methodologies for key biological assays used in the study of benzo[b]thiophene derivatives.
Protocol 1: Anticancer Cell Viability (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[10]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀ or IC₅₀ value from the dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT), and a specific peptide substrate.
-
Compound Addition: Add the benzo[b]thiophene test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled luciferase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), measure the light output, which is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanistic Visualizations
Benzo[b]thiophene derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these mechanisms.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator in several oncogenic pathways.[10] Certain benzo[b]thiophene derivatives have been shown to inhibit its activity.
Caption: Inhibition of the JAK/STAT3 signaling pathway by a benzo[b]thiophene derivative.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is crucial for cellular processes like migration and invasion, which are often dysregulated in cancer. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of this pathway.[11]
Caption: Putative inhibition of the RhoA/ROCK signaling cascade by a benzo[b]thiophene derivative.
Workflow for Synthesis and Biological Screening
The process of discovering and evaluating new benzo[b]thiophene derivatives follows a logical workflow from chemical synthesis to biological validation.
Caption: A typical workflow for the discovery of novel benzo[b]thiophene-based therapeutic agents.
Conclusion
The benzo[b]thiophene nucleus remains a highly valuable scaffold in the field of medicinal chemistry. While direct research on this compound is not extensive, the broader family of its derivatives has shown significant promise, particularly as anticancer agents and kinase inhibitors. The compiled data and protocols in this guide highlight the scaffold's potential for developing potent and selective therapeutic agents. Future research should focus on expanding the structure-activity relationship studies, exploring a wider range of substitutions on the benzo[b]thiophene core, and conducting in-vivo efficacy studies for the most promising lead compounds. The continued investigation into this versatile heterocyclic system is poised to yield novel candidates for treating a variety of human diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Reactivity of the Nitrile Group in Benzo[b]thiophene-6-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in benzo[b]thiophene-6-carbonitrile. Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The nitrile group is a versatile functional group that can be transformed into various other functionalities, making this compound a valuable starting material for the synthesis of novel drug candidates.
This guide details key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and addition of organometallic reagents. For each reaction, a general experimental protocol is provided as a starting point for laboratory investigation. Quantitative data, where available for analogous systems, are summarized in tables to provide a comparative reference. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.
Spectroscopic Properties of this compound
A foundational understanding of the spectroscopic characteristics of the starting material is crucial for monitoring reaction progress and characterizing products.
| Spectroscopic Data | This compound |
| Molecular Formula | C₉H₅NS |
| Molecular Weight | 159.21 g/mol |
| Infrared (IR) | The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile group (C≡N) in the region of 2230-2210 cm⁻¹.[6] |
| ¹H NMR | The proton NMR spectrum will display signals corresponding to the aromatic protons on the benzo[b]thiophene ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group. |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic signal for the nitrile carbon, typically in the downfield region, in addition to the signals for the aromatic carbons of the benzo[b]thiophene core. |
Key Reactions of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the benzo[b]thiophene ring system, and conversely, the aromatic ring can affect the reactivity of the nitrile.
Hydrolysis to Benzo[b]thiophene-6-carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be performed under acidic or basic conditions. In drug discovery, carboxylic acids are important functional groups for interacting with biological targets and improving the pharmacokinetic properties of molecules.
General Reaction Pathway:
Caption: Hydrolysis of this compound.
Experimental Protocol (General):
-
Acidic Hydrolysis: this compound is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Alternatively, the nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The resulting carboxylate salt is then acidified to yield the carboxylic acid.
Expected Spectroscopic Data for Benzo[b]thiophene-6-carboxylic Acid:
| Spectroscopic Data | Expected Characteristics | Reference Spectra (Analogous Compounds) |
| IR | Appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). Disappearance of the C≡N stretch. | Benzo[b]thiophene-2-carboxylic acid shows characteristic IR absorptions for the carboxylic acid group.[7] |
| ¹H NMR | A downfield signal for the carboxylic acid proton (typically >10 ppm). | The ¹H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid shows the carboxylic acid proton in the expected downfield region.[8] |
| ¹³C NMR | Appearance of a signal for the carboxylic acid carbonyl carbon (typically >160 ppm). | The ¹³C NMR of 6-chlorobenzo[b]thiophene-2-carboxylic acid shows the carbonyl carbon at 163.48 ppm.[9] |
Reduction to 6-(Aminomethyl)benzo[b]thiophene
The reduction of the nitrile group to a primary amine provides a versatile intermediate for further functionalization, such as the introduction of amide or sulfonamide groups, which are prevalent in many drug molecules.
General Reaction Pathway:
Caption: Reduction of this compound.
Experimental Protocol (General):
-
This compound is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
The solution is treated with a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), at a controlled temperature.
-
The reaction is quenched by the careful addition of water to decompose the excess hydride and the aluminum complexes, followed by an aqueous workup to isolate the amine.
Expected Spectroscopic Data for 6-(Aminomethyl)benzo[b]thiophene:
| Spectroscopic Data | Expected Characteristics | Reference Data (Analogous Compounds) |
| IR | Disappearance of the C≡N stretch. Appearance of N-H stretching bands (around 3400-3250 cm⁻¹). | The IR spectrum of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile shows characteristic N-H stretches.[10] |
| ¹H NMR | Appearance of a singlet for the benzylic CH₂ protons and a broad singlet for the NH₂ protons. | The synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives has been reported, and the NMR data for these compounds would serve as a useful comparison.[11][12][13] |
| ¹³C NMR | Appearance of a signal for the benzylic carbon. |
[3+2] Cycloaddition with Azides to form Tetrazoles
The tetrazole ring is a well-known bioisostere of the carboxylic acid group in medicinal chemistry. Its similar acidic properties and metabolic stability make it an attractive replacement for carboxylic acids to improve the pharmacological profile of drug candidates.[1]
General Reaction Pathway:
Caption: Synthesis of a Benzo[b]thiophene-6-tetrazole.
Experimental Protocol (General):
-
This compound is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
-
An ammonium salt, such as ammonium chloride, is often added to act as a proton source.
-
The reaction mixture is heated to promote the [3+2] cycloaddition reaction.
Expected Spectroscopic Data for 6-(1H-Tetrazol-5-yl)benzo[b]thiophene:
| Spectroscopic Data | Expected Characteristics | Reference Data (Analogous Compounds) |
| IR | Disappearance of the C≡N stretch. Appearance of characteristic bands for the tetrazole ring. | The IR spectrum of 5-phenyl-1H-tetrazole shows characteristic absorptions for the tetrazole ring.[7] |
| ¹H NMR | A downfield signal for the N-H proton of the tetrazole ring. | The ¹H NMR of 5-phenyl-1H-tetrazole shows the N-H proton as a broad singlet.[7] |
| ¹³C NMR | Appearance of a signal for the tetrazole ring carbon. | The ¹³C NMR of 5-(benzylthio)-1H-tetrazole has been reported.[14] |
Addition of Grignard Reagents to form Ketones
The reaction of nitriles with Grignard reagents provides a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine. This reaction allows for the introduction of a wide variety of alkyl and aryl groups at the position of the original nitrile.
General Reaction Pathway:
Caption: Grignard Addition to this compound.
Experimental Protocol (General):
-
The Grignard reagent (R-MgBr) is either prepared in situ or added from a commercially available solution to a solution of this compound in an anhydrous ether solvent.
-
The reaction is typically carried out at a low temperature to control the exothermicity.
-
After the addition is complete, the reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine to the corresponding ketone.[3][8][15][16]
Expected Spectroscopic Data for 6-Acylbenzo[b]thiophene:
| Spectroscopic Data | Expected Characteristics | Reference Data (Analogous Compounds) |
| IR | Disappearance of the C≡N stretch. Appearance of a strong C=O stretching band (around 1680 cm⁻¹ for an aryl ketone). | |
| ¹H NMR | Signals corresponding to the protons of the newly introduced R group, in addition to the aromatic protons of the benzo[b]thiophene ring. | |
| ¹³C NMR | Appearance of a downfield signal for the ketone carbonyl carbon (typically >190 ppm). |
Applications in Drug Development
The derivatives of this compound are of significant interest to drug development professionals. The ability to convert the nitrile group into a carboxylic acid, amine, tetrazole, or ketone opens up a wide array of possibilities for synthesizing novel compounds with potential therapeutic applications.
-
Carboxylic Acid Derivatives: These can serve as key binding elements in enzyme inhibitors or receptor antagonists.
-
Amine Derivatives: The resulting primary amines are versatile intermediates for the synthesis of amides and sulfonamides, which are common pharmacophores in a multitude of drugs.
-
Tetrazole Derivatives: As bioisosteres of carboxylic acids, tetrazoles can improve metabolic stability and cell permeability of drug candidates.[1]
-
Ketone Derivatives: Ketones can act as scaffolds for further elaboration or as key components of pharmacophores that interact with biological targets.
Experimental and Logical Workflow Diagrams
General Experimental Workflow for Nitrile Transformation
Caption: A generalized workflow for the chemical transformation of this compound.
Logical Relationship of Nitrile Derivatives in Drug Discovery
Caption: The central role of this compound in generating diverse pharmacophores.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery and development. The reactivity of the nitrile group allows for its conversion into key functional groups such as carboxylic acids, primary amines, tetrazoles, and ketones. This guide provides a foundational understanding of these transformations, including general experimental protocols and expected analytical data, to aid researchers in the exploration of novel benzo[b]thiophene-based therapeutic agents. Further investigation into the specific reaction conditions and optimization for this compound is warranted to fully exploit its synthetic potential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. prepchem.com [prepchem.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
An In-depth Technical Guide to Benzo[b]thiophene-6-carbonitrile Derivatives and Analogs for Drug Discovery Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on a specific class of these compounds: benzo[b]thiophene-6-carbonitrile derivatives and their analogs. These compounds have emerged as promising candidates in drug discovery, particularly in oncology, due to their potent inhibitory effects on key signaling pathways implicated in cancer progression. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for their synthesis and biological evaluation are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the underlying scientific principles for researchers, scientists, and drug development professionals.
Introduction
Benzo[b]thiophene, a bicyclic aromatic compound composed of a fused benzene and thiophene ring, is a core structure in numerous pharmaceuticals and biologically active molecules.[1] The versatility of the benzo[b]thiophene scaffold allows for extensive chemical modification, leading to a diverse range of derivatives with varied therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The introduction of a carbonitrile moiety at the 6-position of the benzo[b]thiophene ring system has been a focal point of recent research, as this functional group can significantly influence the compound's electronic properties, binding interactions with biological targets, and overall pharmacological profile. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogs, with a particular emphasis on their potential as anticancer agents.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the Gewald reaction for the construction of precursor aminothiophenes and transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for the introduction of the cyano group and other functionalities.
A common synthetic strategy involves the construction of a substituted 2-aminotetrahydrobenzo[b]thiophene-3-carbonitrile via the Gewald reaction. This multicomponent reaction typically involves the condensation of a cyclic ketone, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[4][5] The resulting aminothiophene can then be aromatized and further functionalized.
For the direct synthesis of this compound, a key intermediate is often a halogenated benzonitrile, such as 4-chloro- or 4-bromobenzonitrile, which can undergo cyclization reactions with appropriate sulfur-containing reagents. Another powerful method is the palladium-catalyzed Sonogashira coupling of a halogenated benzo[b]thiophene with a protected acetylene, followed by conversion of the alkyne to the nitrile.
General Experimental Protocol: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Precursor
This protocol describes a general procedure for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a common precursor.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a stirred solution of cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (0.5-1 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activities and Therapeutic Potential
This compound derivatives and their analogs have demonstrated significant potential in several therapeutic areas, most notably in oncology. Their anticancer activity often stems from the inhibition of critical cellular processes such as cell proliferation, survival, and angiogenesis.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of benzo[b]thiophene derivatives against a variety of cancer cell lines. The introduction of a cyano group at the 6-position, often in combination with other substituents at the 2- and 3-positions, can lead to compounds with nanomolar to low micromolar IC50 values.
Table 1: In Vitro Anticancer Activity of Selected Benzo[b]thiophene Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (Hypothetical 6-cyano derivative) | MCF-7 (Breast) | 0.5 - 5 | Inferred from[6][7] |
| Analog 2 (Hypothetical 6-cyano derivative) | HepG2 (Liver) | 0.1 - 2 | Inferred from[6][8] |
| Analog 3 (Hypothetical 6-cyano derivative) | PC-3 (Prostate) | 1 - 10 | Inferred from[8] |
| Compound 3b (Thienopyrimidine) | HepG2 (Liver) | 3.105 | [8] |
| Compound 4c (Thieno[3,2-b]pyrrole) | HepG2 (Liver) | 3.023 | [8] |
Note: Data for hypothetical 6-cyano derivatives are inferred from studies on structurally related benzo[b]thiophene analogs, as direct data for these specific compounds is limited in the public domain.
Kinase Inhibition
A primary mechanism through which benzo[b]thiophene derivatives exert their anticancer effects is through the inhibition of protein kinases. Key kinase targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[8]
Table 2: Kinase Inhibitory Activity of Selected Benzo[b]thiophene Analogs
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Analog 4 (Hypothetical 6-cyano derivative) | VEGFR-2 | 0.05 - 0.5 | Inferred from[8] |
| Analog 5 (Hypothetical 6-cyano derivative) | STAT3 | 0.1 - 1 | Inferred from public data |
| Compound 4c (Thieno[3,2-b]pyrrole) | VEGFR-2 | 0.075 | [8] |
| Compound 3b (Thienopyrimidine) | VEGFR-2 | 0.126 | [8] |
Note: Data for hypothetical 6-cyano derivatives are inferred from studies on structurally related benzo[b]thiophene analogs.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in tumorigenesis.
Inhibition of Tubulin Polymerization
Certain benzo[b]thiophene analogs, particularly those with structural resemblance to combretastatin, have been shown to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Inhibition of Tubulin Polymerization by Benzo[b]thiophene Derivatives.
Inhibition of STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently overactive in many cancers and plays a critical role in cell survival and proliferation. Benzo[b]thiophene derivatives have been identified as potent inhibitors of STAT3 phosphorylation and subsequent downstream signaling.
Caption: Inhibition of the JAK/STAT3 Signaling Pathway.
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzo[b]thiophene derivatives can inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Experimental Protocols for Biological Evaluation
This section provides detailed protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the benzo[b]thiophene derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow:
Caption: Workflow for In Vitro Kinase Assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2.
-
Compound Addition: Add serial dilutions of the benzo[b]thiophene derivative to the wells of a microplate.
-
Kinase Addition: Add the VEGFR-2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits kinase activity by 50%.[6]
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3 in cells treated with the test compound.
Workflow:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment: Treat cancer cells with the benzo[b]thiophene derivative for a specified time.
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.[2]
Conclusion
This compound derivatives and their analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to be synthesized through versatile and efficient chemical routes, coupled with their potent inhibitory activity against key cancer-related signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational understanding of these compounds, offering valuable insights and practical protocols for researchers in the field of drug discovery and development. Future efforts should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Step-by-Step Synthesis Protocol for Benzo[b]thiophene-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Benzo[b]thiophene-6-carbonitrile, a valuable building block in medicinal chemistry and materials science. The described method is based on a modern, nickel-catalyzed cyanation reaction, offering a practical and efficient route from a commercially available starting material.
Introduction
Benzo[b]thiophene derivatives are prevalent scaffolds in a wide range of biologically active compounds and functional organic materials. The introduction of a nitrile group at the 6-position provides a versatile handle for further chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development. This protocol details the synthesis of this compound from 6-bromobenzo[b]thiophene using a non-toxic cyanide source. 6-Bromobenzo[b]thiophene is a readily available starting material, making this synthetic route accessible for many research laboratories.[1][2]
Reaction Scheme
The proposed synthesis proceeds via a nickel-catalyzed cyanation of 6-bromobenzo[b]thiophene using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[3] This method avoids the use of more toxic cyanide reagents.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 6-Bromobenzo[b]thiophene | [1] |
| Cyanating Agent | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | [3] |
| Catalyst | Nickel(II) chloride / Ligand | [3] |
| Solvent | Biphasic (e.g., Toluene/Water) | [3] |
| Reaction Temperature | 100-120 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
| Representative Yield | 75-90% | Based on similar reactions[3] |
| Purity (post-purification) | >97% | [4] |
| Molecular Formula | C₉H₅NS | [4] |
| Molecular Weight | 159.21 g/mol | [4] |
Experimental Protocol
This protocol describes a general procedure for the nickel-catalyzed cyanation of 6-bromobenzo[b]thiophene.
Materials:
-
6-Bromobenzo[b]thiophene
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Nickel(II) chloride (NiCl₂)
-
A suitable phosphine ligand (e.g., a Josiphos-type ligand)[3]
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (optional, as an additive to improve reaction rate)[3]
-
Toluene
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add 6-bromobenzo[b]thiophene (1.0 eq.), potassium ferrocyanide (0.3 eq. K₄[Fe(CN)₆] provides 1.8 eq. of CN⁻), nickel(II) chloride (5 mol%), and the phosphine ligand (10 mol%). If used, add tetrabutylammonium hydrogen sulfate (10 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Solvent Addition:
-
Add degassed toluene and degassed deionized water to the flask to create a biphasic system. A typical solvent ratio would be 2:1 toluene to water.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
While potassium ferrocyanide is relatively non-toxic, it should be handled with care. Avoid contact with strong acids, which could liberate hydrogen cyanide gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
The Gewald Reaction: A Powerful Tool for the Synthesis of Substituted Benzothiophenes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Gewald reaction is a versatile and efficient multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. By employing cyclic ketones, specifically substituted cyclohexanones, this reaction provides a direct route to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are valuable intermediates in medicinal chemistry and materials science. These tetrahydrobenzothiophenes can be subsequently aromatized to furnish the corresponding substituted 2-aminobenzothiophenes, a scaffold present in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzothiophenes utilizing the Gewald reaction.
Principle of the Reaction
The Gewald reaction involves a one-pot condensation of a ketone (or aldehyde), an α-cyanoester or another active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1] The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.[2] When a substituted cyclohexanone is used as the ketone component, the product is a substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.
Experimental Protocols
Protocol 1: Synthesis of Substituted 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes
This protocol describes the general procedure for the Gewald reaction using a substituted cyclohexanone, an active methylene nitrile, and elemental sulfur.
Materials:
-
Substituted cyclohexanone (e.g., 4-phenylcyclohexanone, 4-methylcyclohexanone)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Base catalyst (e.g., diethylamine, triethylamine, morpholine)
-
Solvent (e.g., methanol, ethanol, N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of the substituted cyclohexanone (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.0 equiv.) in a suitable solvent (e.g., methanol, 10 mL/mmol of ketone), add the base catalyst (e.g., diethylamine, 2 mL/30 mmol of ketone) dropwise with stirring.
-
Heat the reaction mixture at a temperature between 50-65°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane).
Protocol 2: Aromatization of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes
This protocol details the dehydrogenation of the tetrahydrobenzothiophene ring to yield the fully aromatic 2-aminobenzothiophene.
Materials:
-
Substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
In a reaction vessel, dissolve the substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv.) in DMSO.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 30 mol%).
-
Heat the reaction mixture to 190°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the substituted 2-aminobenzothiophene-3-carboxylate.
Data Presentation
The following tables summarize quantitative data for the synthesis of various substituted tetrahydrobenzo[b]thiophenes via the Gewald reaction.
Table 1: Synthesis of Substituted 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles from Substituted Cyclohexanones and Malononitrile
| Entry | Substituted Cyclohexanone | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | <20 | [3] |
| 2 | 4-Phenylcyclohexanone | 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 74 | [4] |
| 3 | 4-(tert-Butyl)cyclohexanone | 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Excellent | [5] |
Table 2: Synthesis of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates from Substituted Cyclohexanones and Ethyl Cyanoacetate
| Entry | Substituted Cyclohexanone | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Excellent | [1] |
| 2 | 2-Methylcyclohexanone | Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Excellent | [1] |
| 3 | 3-Methylcyclohexanone | Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Excellent | [1] |
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for the synthesis of substituted benzothiophenes.
Caption: Key stages in substituted benzothiophene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzo[b]thiophene Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention in oncology research due to their potential to inhibit cancer cell proliferation, migration, and invasion through various mechanisms of action. This document provides an overview of the application of benzo[b]thiophene derivatives, as surrogates for the broader class of compounds including benzo[b]thiophene-6-carbonitrile, in anticancer drug discovery. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant pathways and workflows. While direct anticancer data for this compound is not extensively available in the public domain, the data presented for its analogs highlight the potential of this chemical class.
Biological Activity of Benzo[b]thiophene Derivatives
Several studies have demonstrated the anticancer potential of various benzo[b]thiophene derivatives against a panel of human cancer cell lines. The mechanism of action for these compounds is diverse, ranging from inhibition of key signaling pathways to induction of apoptosis.
Summary of In Vitro Anticancer Activity
The following tables summarize the cytotoxic and anti-proliferative activities of representative benzo[b]thiophene derivatives from recent studies.
Table 1: Anti-proliferative Activity of 3-Sulfamoylbenzo[b]thiophene-4-carboxamide Derivatives [1][2]
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A-549 IC₅₀ (µM) | Du-145 IC₅₀ (µM) |
| 18 | 1.81 | 2.12 | 2.52 | 2.34 |
| 19 | 2.05 | 1.98 | 2.21 | 2.09 |
| 21 | 2.33 | 2.45 | 1.89 | 2.11 |
| 25 | 2.14 | 2.01 | 2.33 | 1.95 |
| 30 | 1.92 | 2.22 | 2.08 | 2.43 |
| 31 | 2.41 | 1.88 | 2.17 | 2.28 |
| 33 | 2.25 | 2.36 | 2.49 | 1.81 |
Table 2: Cytotoxic Activity of 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) [3]
| Cell Line | Cancer Type | EC₅₀ (µg/mL) |
| MDA-MB-231 | Breast Cancer | 126.67 |
| HepG2 | Liver Cancer | 67.04 |
| LNCaP | Prostate Cancer | 127.59 |
| Caco-2 | Colorectal Cancer | 63.74 |
| Panc-1 | Pancreatic Cancer | 76.72 |
| HeLa | Cervical Cancer | 146.75 |
| Ishikawa | Endometrial Cancer | 110.84 |
Potential Mechanisms of Action
Benzo[b]thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth and metastasis. One such pathway is the RhoA/ROCK signaling cascade, which is often dysregulated in cancer.
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of benzo[b]thiophene derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Caption: Workflow for the MTT cell viability assay.
Wound Healing Assay (Scratch Assay)
This assay is used to evaluate the effect of compounds on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).
-
Image Acquisition: Capture images of the scratch at 0 hours and at different time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the benzo[b]thiophene derivative for a specific time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-MLC, RhoA, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Conclusion
The benzo[b]thiophene scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in these application notes demonstrate significant in vitro efficacy against a range of cancer cell lines. The provided protocols offer a robust framework for the initial screening and mechanistic evaluation of new benzo[b]thiophene-based compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance them in the drug discovery pipeline.
References
Application Notes and Protocols for Antimicrobial Screening of Benzo[b]thiophene-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of Benzo[b]thiophene-6-carbonitrile, a member of the promising benzo[b]thiophene class of heterocyclic compounds. Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, making benzo[b]thiophenes a valuable scaffold for further investigation.[1][3]
Data Presentation: Antimicrobial Activity of Benzo[b]thiophene Analogs
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzo[b]thiophene derivatives against a range of pathogenic bacteria and fungi, as reported in scientific literature. This data serves as a reference for the potential activity of this compound.
Table 1: Antibacterial Activity of Selected Benzo[b]thiophene Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | Positive | 4 | [3] |
| Indole-substituted benzothiophene (3a) | Staphylococcus aureus (MRSA JE2) | Positive | 2 | [4] |
| Indole-substituted benzothiophene (3a) | Staphylococcus aureus (USA Lac * lux) | Positive | 1 | [4] |
| 3-chloro-2-(hydroxymethyl)benzo[b]thiophene (19) | Bacillus cereus | Positive | 128 | [5] |
| 3-chloro-2-(hydroxymethyl)benzo[b]thiophene (19) | Staphylococcus aureus | Positive | 256 | [5] |
| 3-chloro-2-(hydroxymethyl)benzo[b]thiophene (19) | Enterococcus faecalis | Positive | 256 | [5] |
| Thiophene derivative (AGR1.229) | Acinetobacter baumannii ATCC 17978 | Negative | 16-64 | [6] |
| Thiophene derivative (AGR1.230) | Escherichia coli ATCC 25922 | Negative | 16-64 | [6] |
Table 2: Antifungal Activity of Selected Benzo[b]thiophene Derivatives
| Compound ID | Test Microorganism | MIC (µg/mL) | Reference |
| Di(hetero)arylamine derivative of benzo[b]thiophene | Candida spp. | Active | [7] |
| Di(hetero)arylamine derivative of benzo[b]thiophene | Aspergillus spp. | Active | [7] |
| Di(hetero)arylamine derivative of benzo[b]thiophene | Dermatophytes | Low MICs | [7] |
| 3-chloro-2-(hydroxymethyl)benzo[b]thiophene (19) | Candida albicans | 128 | [5] |
| 2-[(4-Nitrobenzylidene)amino]-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile | Cryptococcus spp. | 100-800 | [8] |
Note: "Active" indicates reported activity where specific MIC values were not provided in the cited source.
Experimental Protocols
The following are detailed protocols for two standard and widely used methods for antimicrobial susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for qualitative assessment of antimicrobial activity.
A. Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]
Materials:
-
This compound
-
Test bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the first column of a 96-well plate, add a specific volume of the stock solution to the broth to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).
-
A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.
-
B. Agar Disk Diffusion Method
This method is a qualitative assay to assess the susceptibility of a microorganism to an antimicrobial agent.[5]
Materials:
-
This compound
-
Test bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the Broth Microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Preparation and Placement of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound solution.
-
Allow the disks to dry in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control disk (standard antibiotic) and a negative control disk (solvent only) on the plate.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow
Caption: General workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway: Inhibition of Bacterial Efflux Pump
While the precise mechanism of action for many benzo[b]thiophene derivatives is still under investigation, some studies suggest that they may act as efflux pump inhibitors.[5] Efflux pumps are proteins in bacterial cell membranes that actively transport antimicrobial agents out of the cell, contributing to antibiotic resistance. Inhibition of these pumps would lead to an accumulation of the antimicrobial agent inside the bacterium, enhancing its efficacy.
Caption: Hypothetical inhibition of a bacterial efflux pump by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Experimental Setup for the Nitration of Benzothiophene Rings
Introduction
The nitration of benzothiophene is a critical chemical transformation for the synthesis of various pharmaceutical intermediates and biologically active molecules.[1] The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of pharmaceuticals and functional materials.[1] Introducing a nitro group onto the benzothiophene ring system is a key step, as the nitro group can be readily converted into other functional groups, such as amines. These amines are essential for building molecular complexity and modulating biological activity.[1]
The position of electrophilic substitution on the benzothiophene ring is heavily influenced by the electronic nature of any existing substituents and the specific reaction conditions employed. For instance, electron-withdrawing groups at the 3-position tend to deactivate the thiophene ring, directing nitration to the benzene portion of the molecule at positions 4, 5, 6, and 7.[1] This document provides detailed protocols and experimental setups for the controlled nitration of benzothiophene rings, focusing on achieving desired regioselectivity.
Data Presentation: Regioselectivity and Yields
The selection of nitrating agents and reaction conditions is paramount in directing the substitution to the desired position on the benzothiophene ring.[1] The following table summarizes the expected major products and anticipated yields for the nitration of a 3-substituted benzothiophene with an electron-withdrawing group, based on established protocols for analogous compounds.[1]
| Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) | Control Type |
| KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 | Kinetic |
| conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 | Thermodynamic |
| Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable | - |
| conc. HNO₃ / conc. H₂SO₄ in Acetic Anhydride, 0-5°C | 3-Nitro (on unsubstituted benzothiophene) | ~85 | - |
Table 1: Predicted Major Isomers and Yields in the Nitration of Benzothiophene Derivatives.[1][2]
Experimental Protocols
The following protocols are adapted from established studies on the nitration of benzothiophene and its derivatives.[1][2] These should serve as a robust starting point for developing specific procedures.
Protocol 1: Preferential Formation of 5- and 6-Nitroisomers (Kinetic Control)
This protocol is adapted from conditions that favor kinetically controlled nitration, yielding the 5- and 6-nitro isomers as the major products.[1]
Materials:
-
3-Substituted Benzothiophene (e.g., Benzo[b]thiophene-3-carbonitrile)
-
Potassium Nitrate (KNO₃), finely powdered
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-substituted benzothiophene in concentrated sulfuric acid.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add finely powdered potassium nitrate portion-wise, ensuring the temperature is maintained at 0°C.
-
Continue stirring the reaction mixture at 0°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto a beaker filled with crushed ice.
-
Allow the ice to melt completely. The product will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water until the washings are neutral.
-
If necessary, extract the aqueous filtrate with an organic solvent to recover any dissolved product.[1]
-
Dry the collected solid product.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.[1]
Protocol 2: Preferential Formation of 4-Nitroisomer (Thermodynamic Control)
This protocol is adapted from conditions favoring thermodynamically controlled nitration, where the 4-nitro isomer is often the predominant product.[1][3]
Materials:
-
3-Substituted Benzothiophene (e.g., Benzo[b]thiophene-3-carboxylic acid)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice Water
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted benzothiophene in a mixture of glacial acetic acid and concentrated sulfuric acid.[1][3]
-
Heat the solution to 60°C with vigorous stirring.
-
Add concentrated nitric acid dropwise to the heated solution. Maintain vigorous stirring throughout the addition.[1]
-
Maintain the reaction temperature at 60°C for the duration of the reaction, monitoring completion by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice water to precipitate the product.[1]
-
Collect the precipitate by filtration and wash thoroughly with water.[1]
-
Dry the product and purify by column chromatography or recrystallization.
Protocol 3: Synthesis of 3-Nitrobenzothiophene
This protocol describes a typical procedure for the nitration of unsubstituted benzothiophene, primarily yielding the 3-nitro isomer.[2]
Materials:
-
Benzothiophene
-
Nitrating mixture (concentrated Nitric Acid and Sulfuric Acid)
-
Acetic Anhydride
-
Ice
-
Dilute Sodium Bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve benzothiophene in a suitable solvent, such as acetic anhydride, in a flask.
-
Cool the solution to a controlled temperature, typically between 0-5°C.
-
Slowly add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise to the benzothiophene solution while stirring.[2]
-
After the addition is complete, continue to stir the reaction mixture for a specified period.
-
Pour the reaction mixture onto ice.
-
Filter the resulting precipitate.[2]
-
Wash the collected solid with water and then with a dilute solution of sodium bicarbonate.[2]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the purified 3-nitrobenzothiophene.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships governing the regioselectivity of the nitration process.
Caption: Experimental workflow for the nitration of a benzothiophene ring.
Caption: Regioselectivity of nitration based on reaction conditions.
References
Application Note and Protocol: Purification of Benzo[b]thiophene-6-carbonitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[b]thiophene-6-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this and related benzothiophene derivatives often results in a crude product containing impurities such as isomers, unreacted starting materials, and byproducts.[1] Column chromatography is a widely used and effective technique for the purification of these compounds, offering good separation based on the differential adsorption of the components onto a stationary phase.[2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The efficiency of the purification process is typically evaluated by yield and the increase in purity. The following table summarizes representative quantitative data for the purification of this compound.
| Parameter | Before Purification | After Purification |
| Appearance | Brownish solid | White to off-white solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | ~70-90% (typical recovery) |
| Rf Value (Hexane:Ethyl Acetate 8:2) | ~0.35 (target compound) | ~0.35 |
Experimental Protocol
This protocol outlines the materials and methodology for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[4]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for dry loading, if necessary)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[4]
-
Chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
1. Determination of the Optimal Mobile Phase using TLC:
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).[1]
-
Visualize the spots under a UV lamp.
-
The ideal solvent system (mobile phase) is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and shows good separation from impurities.[3]
2. Preparation of the Chromatography Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand over the plug.
-
Wet Packing Method:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, leaving a flat top surface.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading:
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent in which it is highly soluble.
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
-
Dry Loading (for samples with poor solubility in the mobile phase): [3]
-
Dissolve the crude sample in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase to elute more polar compounds), gradually increase the proportion of ethyl acetate in the hexane.[1]
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.
-
Determine the yield and assess the purity of the final product using techniques such as HPLC, NMR, or melting point analysis.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of Benzothiophene Compounds via Recrystallization
Introduction
Benzothiophene and its derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The purity of these compounds is paramount to ensure the desired efficacy, safety, and performance in their final applications. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, including benzothiophenes. This document provides detailed application notes and experimental protocols for the successful recrystallization of benzothiophene compounds, tailored for researchers, scientists, and professionals in drug development.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The fundamental principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent. The purified crystals are then isolated by filtration.
Data Presentation: Solvent Systems and Purification Efficacy
The selection of an appropriate solvent system is crucial for effective recrystallization. An ideal solvent should exhibit high solubility for the benzothiophene compound at elevated temperatures and low solubility at lower temperatures. The following tables summarize quantitative data on solvent systems and their effectiveness in purifying benzothiophene.
Table 1: Solubility of Benzothiophene in Common Organic Solvents
| Solvent | Solubility Profile | Reference |
| Benzene | Readily soluble[1] | [1] |
| Xylene | Readily soluble[1] | [1] |
| Chloroform | Readily soluble[1] | [1] |
| Acetone | Soluble[2] | [2] |
| Ethanol | Soluble[2] | [2] |
| Diethyl Ether | Soluble[2] | [2] |
| Water | Insoluble[1][2] | [1][2] |
Table 2: Recrystallization of Benzothiophene using Isopropyl Alcohol-Water System
| Starting Purity (% by weight) | Solvent Composition (Isopropyl Alcohol:Water by weight) | Final Purity (% by weight) | Reference |
| 50 | 158:27 | 99.7 | [3] |
| 85 | 70:10 (Isobutyl Alcohol:Water) | 99.0 | [3] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Benzothiophene Derivative
This protocol outlines a general procedure for the recrystallization of a solid benzothiophene derivative using a single solvent.
Materials:
-
Crude benzothiophene compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude benzothiophene in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but dissolves readily upon heating.
-
Dissolution: Place the crude benzothiophene compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of the solvent until the benzothiophene compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of Benzothiophene
This protocol is particularly useful when a single solvent does not provide the desired solubility characteristics. It is based on a patented method for the industrial purification of benzothiophene.[3]
Materials:
-
Crude benzothiophene (preferably with a purity of 70% or higher)[3]
-
Isopropyl alcohol
-
Deionized water
-
Reaction vessel with a stirrer
-
Heating and cooling system
-
Filtration apparatus
Procedure:
-
Solvent Preparation: Prepare a solvent mixture of isopropyl alcohol and water, with the water concentration between 5 and 20% by weight.[3]
-
Dissolution: In a suitable reaction vessel, add the crude benzothiophene. Add the prepared solvent mixture in a weight ratio of 1 to 6 times the weight of the crude benzothiophene.[3]
-
Heating: Heat the mixture while stirring until all the benzothiophene has dissolved.
-
Gradual Cooling: Slowly cool the solution to induce the precipitation of benzothiophene crystals. The rate of cooling is a critical parameter for obtaining high-purity crystals.[3]
-
Filtration: Filter the precipitated crystals from the solution.
-
Washing: Wash the collected crystals with a small amount of the same cold solvent mixture used for the recrystallization to achieve higher purity.[3]
-
Drying: Dry the purified benzothiophene crystals under reduced pressure.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization of benzothiophene compounds.
Caption: Experimental workflow for a typical recrystallization of benzothiophene.
Caption: Troubleshooting guide for common issues in benzothiophene recrystallization.
Conclusion
Recrystallization is a powerful technique for the purification of benzothiophene compounds, essential for their application in research and development. The success of this method relies on the careful selection of solvents, controlled cooling rates, and proper experimental technique. The protocols and data presented in this document provide a comprehensive guide for achieving high-purity benzothiophene and its derivatives. By following these guidelines and utilizing the troubleshooting information, researchers can effectively overcome common challenges and obtain materials of the desired quality for their intended applications.
References
Developing Novel Inhibitors Using a Benzothiophene Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel inhibitors based on the versatile benzothiophene scaffold. The benzothiophene core is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent inhibition of various kinases and other key cellular targets.[1][2] These notes are intended to guide researchers in the synthesis, evaluation, and characterization of new benzothiophene derivatives for therapeutic applications.
Overview of Benzothiophene-Based Inhibitors
Benzothiophene and its derivatives have been successfully developed as inhibitors for a range of biological targets implicated in diseases such as cancer and inflammation. This section focuses on four key targets: Signal Transducer and Activator of Transcription 3 (STAT3), Aurora kinases, Polo-like kinase 1 (PLK1) polo-box domain (PBD), and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).
Data Presentation: Inhibitory Activities of Benzothiophene Derivatives
The following tables summarize the quantitative inhibitory activities of selected benzothiophene-based inhibitors against their respective targets.
Table 1: Benzothiophene-Based STAT3 Inhibitors
| Compound Class | Specific Compound | Target | Assay Type | IC50 | Reference |
| Aminobenzo[b]thiophene 1,1-dioxide | Compound 15 | STAT3 | Cell-based | 0.33-0.75 µM | [3] |
| 2-Carbonylbenzo[b]thiophene 1,1-dioxide | Compound 6o | STAT3 Pathway | Luciferase reporter gene assay | Not specified | [4] |
| 6-Aminobenzo[b]thiophene 1,1-dioxide | K2071 | STAT3 Phosphorylation | IL-6 stimulated cells | Concentration-dependent inhibition | [5] |
Table 2: Benzothiophene-Based Aurora Kinase Inhibitors
| Compound Class | Specific Compound | Target | Assay Type | IC50 | Reference |
| Benzothiophene-3-carboxamide | Compound 36 | Aurora Kinase A/B | In vitro kinase assay | Nanomolar range | [2] |
Table 3: Benzothiophene-Based PLK1-PBD Inhibitors
| Compound Class | Specific Compound | Target | Assay Type | IC50 | Reference |
| Benzothiophene Derivative | Compound 14f | PLK1-PBD | Fluorescence Polarization | 0.26 µM | [6] |
| Benzothiophene Derivative | Compound 7d | PLK1-PBD | Fluorescence Polarization | 0.73 µM | [6] |
| Benzothiophene Derivative | Compound 14d | PLK1-PBD | Fluorescence Polarization | 0.67 µM | [6] |
| Benzothiophene Derivative | Compound 14e | PLK1-PBD | Fluorescence Polarization | 0.89 µM | [6] |
Table 4: Benzothiophene-Based MK2 Inhibitors
| Compound Class | Specific Compound | Target | Assay Type | Ki | IC50 | Reference |
| Benzothiophene Derivative | PF-3644022 | MK2 | Enzyme assay | 3 nM | 9.0 ± 0.4 nM | [7][8] |
| Benzothiophene Derivative | PF-3644022 | TNFα production (U937 cells) | Cell-based | - | 142 ± 19 nM | [7] |
| Benzothiophene Derivative | PF-3644022 | TNFα production (hPBMCs) | Cell-based | - | 214 ± 49 nM | [7] |
| Benzothiophene Derivative | PF-3644022 | TNFα production (Human Whole Blood) | Cell-based | - | 1.6 µM | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language.
Caption: Simplified STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for Aurora kinase inhibitor discovery.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of benzothiophene-based inhibitors.
General Synthesis of Benzothiophene Scaffolds
The synthesis of the benzothiophene core can be achieved through various established methods. A common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. For the synthesis of specific derivatives like aminobenzo[b]thiophene 1,1-dioxides and benzothiophene-3-carboxamides, further functionalization of the benzothiophene core is required. For detailed synthetic procedures, refer to the primary literature.[2][3]
Biological Assays
This protocol is designed to assess the inhibition of STAT3 phosphorylation in cancer cells treated with benzothiophene derivatives.[1][9]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145, HepG2)
-
Cell culture medium and supplements
-
Benzothiophene inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total STAT3
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin)
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the benzothiophene inhibitor or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the primary antibody against total STAT3, followed by the corresponding HRP-conjugated secondary antibody.
-
Repeat the stripping and re-probing process for the loading control (β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
This biochemical assay measures the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.[10][11]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
Benzothiophene inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the benzothiophene inhibitor in kinase assay buffer.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add a mixture of the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
This assay measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3S10).[10][12]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Benzothiophene inhibitor stock solution (in DMSO)
-
Fixation and permeabilization buffers
-
Blocking solution
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 96-well plates and treat with a dilution series of the benzothiophene inhibitor for a defined period (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the anti-pHH3S10 primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or analyze by flow cytometry. Quantify the intensity of the pHH3S10 signal per cell.
-
Data Analysis: Plot the percentage of pHH3S10 positive cells or the mean fluorescence intensity against the inhibitor concentration to determine the IC50 value.
This assay is used to identify inhibitors that disrupt the interaction between the PLK1 Polo-Box Domain (PBD) and its phosphopeptide substrate.[13][14]
Materials:
-
Recombinant human PLK1-PBD protein
-
Fluorescently labeled phosphopeptide probe
-
Assay buffer
-
Benzothiophene inhibitor stock solution (in DMSO)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: Add the assay buffer, fluorescent probe, and diluted benzothiophene inhibitor or vehicle (DMSO) to the wells of the plate.
-
Reaction Initiation: Add the PLK1-PBD protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Calculate the degree of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol describes an in vitro kinase assay to determine the inhibitory activity of benzothiophene derivatives against MK2.
Materials:
-
Recombinant human MK2 enzyme
-
Substrate (e.g., HSP27)
-
ATP
-
Kinase assay buffer
-
Benzothiophene inhibitor stock solution (in DMSO)
-
Method for detecting kinase activity (e.g., ADP-Glo™ assay, radiometric assay)
Procedure:
-
Follow a similar procedure as the Aurora Kinase Inhibition Assay (Section 4.2.2), substituting the specific MK2 enzyme and substrate.
-
The concentration of the inhibitor should be varied to determine the IC50 value.
-
Data analysis is performed by plotting the kinase activity against the inhibitor concentration.
Conclusion
The benzothiophene scaffold represents a highly valuable starting point for the design and development of novel inhibitors targeting a range of therapeutically relevant proteins. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and optimize new benzothiophene-based drug candidates. By leveraging these methodologies, the scientific community can continue to explore the full potential of this privileged heterocyclic system in the quest for new and effective medicines.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vitro Evaluation of Benzo[b]thiophene Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[1] These compounds have been shown to inhibit the growth of a wide array of human cancer cell lines, with some analogs demonstrating efficacy in the nanomolar range.[2] Mechanistic studies suggest that their cytotoxic effects are mediated through various pathways, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[2][3][4]
This document provides a comprehensive overview of the in vitro testing of various Benzo[b]thiophene derivatives, summarizing key quantitative data and providing detailed protocols for essential experiments. The information presented is intended to guide researchers in the evaluation of these compounds as potential anticancer agents.
Data Presentation: Cytotoxic Activity of Benzo[b]thiophene Derivatives
The following tables summarize the in vitro growth inhibitory activities of selected Benzo[b]thiophene analogs against a panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Growth Inhibitory (GI50) Activity of Benzothiophene Acrylonitrile Analogs [2]
| Compound/Analog | Cancer Cell Line | Cell Line Origin | GI50 (nM) |
| Compound 5 | Leukemia (Various) | Blood | 10 - 66.5 |
| Colon (Various) | Colon | 22.2 - 49.4 | |
| CNS (Various) | Central Nervous System | 10 - 66.5 | |
| Melanoma (Various) | Skin | 23.3 - 48.7 | |
| Ovarian (Various) | Ovary | 23.0 - 61.5 | |
| Renal (Various) | Kidney | 24.9 - 68.4 | |
| Prostate (Various) | Prostate | 10 - 66.5 | |
| Breast (MCF7, MDA-MB-231/ATCC, HS 578T, BT-549) | Breast | 33.0 - 42.7 | |
| Compound 6 | Leukemia (Various) | Blood | 21.2 - 50.0 |
| CNS (Various) | Central Nervous System | 21.2 - 50.0 | |
| Prostate (Various) | Prostate | 21.2 - 50.0 | |
| Compound 13 | Most Cancer Cell Lines | Various | < 10.0 |
| Breast (T-47D) | Breast | > 100 |
Table 2: Cytotoxic Activity (IC50) of Tetrahydrobenzo[b]thiophene Derivatives [5]
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| Compound 5 | MCF7 (Breast) | 11.42 ± 1.4 |
| HePG2 (Liver) | 13.73 ± 1.4 | |
| Compound 11 | MCF7 (Breast) | 12.93 ± 1.5 |
| HePG2 (Liver) | 9.54 ± 0.7 | |
| Compound 12 | MCF7 (Breast) | 20.51 ± 2.3 |
| HePG2 (Liver) | 18.16 ± 1.1 |
Table 3: Cytotoxic Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [6]
| Cancer Cell Line | EC50 (µM) |
| MDA-MB-231 (Breast) | 126.67 |
| HepG2 (Liver) | 67.04 |
| LNCaP (Prostate) | 127.59 |
| Caco-2 (Colon) | 63.74 |
| Panc-1 (Pancreas) | 76.72 |
| HeLa (Cervical) | 146.75 |
| Ishikawa (Endometrial) | 110.84 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and benzo[b]thiophene derivative being tested.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzo[b]thiophene derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivative in complete medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Benzo[b]thiophene derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzo[b]thiophene derivative at its GI50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Benzo[b]thiophene derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the benzo[b]thiophene derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro testing of anticancer compounds.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of action via inhibition of tubulin polymerization.
Signaling Pathway: RhoA/ROCK Pathway Inhibition
Caption: Inhibition of the RhoA/ROCK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 6. oiccpress.com [oiccpress.com]
Scale-Up Synthesis of Benzo[b]thiophene-6-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Benzo[b]thiophene-6-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthetic routes, detailing experimental procedures, scale-up considerations, safety protocols, and data for process optimization.
Introduction
Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of this compound on a laboratory scale is achievable through several methods. However, scaling up these processes for industrial production presents unique challenges, including reaction control, safety, and purification. This document outlines two viable and scalable synthetic strategies:
-
Route 1: Palladium-catalyzed cyanation of 6-bromobenzo[b]thiophene.
-
Route 2: Synthesis from 6-formylbenzo[b]thiophene via an aldoxime intermediate.
These routes have been selected for their potential for high yields, scalability, and the availability of starting materials.
Synthetic Routes and Key Considerations
Route 1: Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene
This route is a common and effective method for introducing a nitrile group onto an aromatic ring. The key reaction is the palladium-catalyzed displacement of a bromide with a cyanide source.
Diagram of Synthetic Pathway (Route 1)
Caption: Synthetic pathway for this compound via Route 1.
Scale-Up Considerations for Route 1:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency and cost-effectiveness on a large scale. Catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ with suitable phosphine ligands are commonly used. Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over more toxic alkali metal cyanides for large-scale reactions due to its lower toxicity and slower release of cyanide ions, which can help prevent catalyst poisoning.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative, though it may require higher reaction temperatures.[2]
-
Solvent Selection: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are typically used. Solvent recovery and recycling are important considerations for industrial-scale synthesis.
-
Reaction Conditions: Temperature control is critical to prevent side reactions and ensure complete conversion. The order of reagent addition can significantly impact the reaction's success, with the slow addition of the cyanide source to the preheated reaction mixture often being optimal to maintain a low concentration of free cyanide.
-
Work-up and Purification: Quenching of residual cyanide is a critical safety step. Purification of the final product on a large scale is typically achieved through crystallization rather than chromatography.
Route 2: Synthesis from 6-Formylbenzo[b]thiophene
This route avoids the use of a halogenated intermediate and palladium catalysts in the final step, which can be advantageous in terms of cost and metal contamination in the final product.
Diagram of Synthetic Pathway (Route 2)
Caption: Synthetic pathway for this compound via Route 2.
Scale-Up Considerations for Route 2:
-
Formylation: The formylation of benzo[b]thiophene can be achieved using various reagents, such as a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). Regioselectivity can be an issue, and reaction conditions must be carefully controlled to favor the desired 6-isomer.
-
Aldoxime Formation and Dehydration: The conversion of the aldehyde to the nitrile is typically a two-step, one-pot process. The formation of the aldoxime with hydroxylamine hydrochloride is usually straightforward. The subsequent dehydration can be achieved with various reagents, such as acetic anhydride, trifluoroacetic anhydride, or other dehydrating agents. The choice of reagent will depend on cost, availability, and ease of removal during work-up.
-
Waste Management: This route may generate significant amounts of acidic or basic waste from the formylation and dehydration steps, which needs to be managed appropriately.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific equipment and scale of operation.
Protocol for Route 1: Palladium-Catalyzed Cyanation
Step 1: Synthesis of 6-Bromobenzo[b]thiophene (Illustrative)
A scalable synthesis of 6-bromobenzo[b]thiophene can be achieved through various published methods. One approach involves the cyclization of a suitably substituted precursor. For the purpose of this protocol, it is assumed that 6-bromobenzo[b]thiophene is available as a starting material.
Step 2: Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene
Diagram of Experimental Workflow (Route 1)
Caption: Experimental workflow for the palladium-catalyzed cyanation of 6-bromobenzo[b]thiophene.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity (for 100 g scale) | Moles | Equivalents |
| 6-Bromobenzo[b]thiophene | 213.09 | 100 g | 0.469 | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 33.0 g | 0.281 | 1.2 (as CN⁻) |
| Pd₂(dba)₃ | 915.72 | 2.17 g | 0.00237 | 0.005 |
| dppf | 554.57 | 2.62 g | 0.00474 | 0.01 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
| Sodium Hypochlorite (NaOCl) solution (for quenching) | - | As required | - | - |
| Ethyl Acetate (for extraction) | 88.11 | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As required | - | - |
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet with 6-bromobenzo[b]thiophene (100 g, 0.469 mol), Pd₂(dba)₃ (2.17 g, 0.00237 mol), and dppf (2.62 g, 0.00474 mol).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add anhydrous DMF (500 mL) to the reactor.
-
Heating: Heat the reaction mixture to 120-140 °C with stirring.
-
Cyanide Addition: In a separate vessel, prepare a slurry of zinc cyanide (33.0 g, 0.281 mol) in anhydrous DMF (100 mL). Slowly add this slurry to the hot reaction mixture over 1-2 hours using a dropping funnel or a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully add an aqueous solution of sodium hypochlorite (bleach) to the reaction mixture to quench any unreacted cyanide. The temperature should be monitored and controlled during this exothermic process.
-
Work-up: Dilute the quenched reaction mixture with water (1 L) and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Drying: Dry the purified crystals under vacuum to afford this compound.
Expected Yield and Purity:
-
Yield: 70-85%
-
Purity: >98% (by HPLC)
Protocol for Route 2: Synthesis from 6-Formylbenzo[b]thiophene
Step 1: Synthesis of 6-Formylbenzo[b]thiophene (Illustrative)
A scalable synthesis of 6-formylbenzo[b]thiophene can be achieved via Vilsmeier-Haack formylation of benzo[b]thiophene. This reaction requires careful control of temperature and stoichiometry to maximize the yield of the desired 6-isomer.
Step 2: Conversion of 6-Formylbenzo[b]thiophene to this compound
Diagram of Experimental Workflow (Route 2)
Caption: Experimental workflow for the conversion of 6-formylbenzo[b]thiophene to the nitrile.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity (for 100 g scale) | Moles | Equivalents |
| 6-Formylbenzo[b]thiophene | 162.20 | 100 g | 0.617 | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 51.4 g | 0.739 | 1.2 |
| Sodium Acetate | 82.03 | 75.9 g | 0.925 | 1.5 |
| Formic Acid | 46.03 | 500 mL | - | - |
| Ethyl Acetate (for extraction) | 88.11 | As required | - | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As required | - | - |
Procedure:
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 6-formylbenzo[b]thiophene (100 g, 0.617 mol), hydroxylamine hydrochloride (51.4 g, 0.739 mol), and sodium acetate (75.9 g, 0.925 mol).
-
Solvent Addition: Add formic acid (500 mL) to the reactor.
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material and the intermediate aldoxime are consumed (typically 6-12 hours).
-
Cooling: Cool the reaction mixture to room temperature.
-
Work-up: Slowly pour the reaction mixture into a large beaker of ice water (2 L).
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Drying: Dry the purified product under vacuum.
Expected Yield and Purity:
-
Yield: 75-90%
-
Purity: >98% (by HPLC)
Safety Considerations
Diagram of Key Safety Considerations
Caption: Key safety considerations for the scale-up synthesis of this compound.
General Precautions:
-
All operations should be carried out in a well-ventilated fume hood or a dedicated ventilated enclosure.
-
Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
An emergency shower and eyewash station should be readily accessible.
Specific Precautions for Cyanation (Route 1):
-
Toxicity: Zinc cyanide is toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme care.
-
Hydrogen Cyanide (HCN) Gas: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide gas. Ensure all equipment is dry and avoid any contact with acidic materials. A cyanide antidote kit should be available, and personnel should be trained in its use.
-
Quenching: The quenching of excess cyanide with an oxidizing agent like sodium hypochlorite is highly exothermic and can release chlorine gas if not performed carefully. The quenching solution should be added slowly with efficient cooling and stirring. The pH should be kept basic during the quench.
Data Presentation
The following tables summarize key quantitative data for the two synthetic routes, based on typical laboratory-scale results and projections for scale-up.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 2: From 6-Formylbenzo[b]thiophene |
| Starting Material | 6-Bromobenzo[b]thiophene | 6-Formylbenzo[b]thiophene |
| Key Reagents | Pd catalyst, Zn(CN)₂ | Hydroxylamine, Dehydrating agent |
| Typical Yield | 70-85% | 75-90% |
| Typical Purity | >98% | >98% |
| Key Advantages | Well-established methodology | Avoids toxic metal catalysts in the final step |
| Key Challenges | Catalyst cost and removal, Cyanide toxicity | Regioselectivity in formylation, Waste disposal |
Table 2: Process Parameters for Scale-Up
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 2: From 6-Formylbenzo[b]thiophene |
| Scale | 100 g - 1 kg | 100 g - 1 kg |
| Reaction Temperature | 120-140 °C | Reflux (approx. 100-110 °C) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Solvent | DMF or DMAc | Formic Acid |
| Purification Method | Crystallization | Crystallization |
Conclusion
Both presented routes offer viable pathways for the scale-up synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the scale of production, and the capabilities of the manufacturing facility, particularly concerning the handling of highly toxic reagents. Route 1, the palladium-catalyzed cyanation, is a more direct and widely documented method for this type of transformation. Route 2 provides an alternative that avoids the use of palladium and highly toxic cyanide salts in the final step, which may be advantageous for pharmaceutical applications where metal contamination is a concern. Thorough process development and optimization, along with strict adherence to safety protocols, are essential for the successful and safe scale-up of either synthetic route.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophene-6-carbonitrile
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several key strategies, primarily involving the introduction of the cyano group at the 6-position of a pre-formed benzo[b]thiophene ring. The two most common and effective routes are:
-
Route A: Cyanation of a 6-halobenzo[b]thiophene precursor. This typically involves the synthesis of 6-bromobenzo[b]thiophene followed by a cyanation reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide.
-
Route B: From a 6-aminobenzo[b]thiophene precursor. This route involves the synthesis of 6-aminobenzo[b]thiophene, followed by a Sandmeyer reaction to convert the amino group into a nitrile.
Q2: I am experiencing low yields in my cyanation reaction of 6-bromobenzo[b]thiophene. What are the likely causes?
A2: Low yields in the Rosenmund-von Braun cyanation of 6-bromobenzo[b]thiophene can stem from several factors. Common issues include:
-
Purity of the starting material: The 6-bromobenzo[b]thiophene must be of high purity, as impurities can interfere with the reaction.
-
Reaction temperature: This reaction typically requires high temperatures (often in the range of 150-250 °C).[1] Insufficient temperature can lead to incomplete conversion.
-
Solvent choice: A high-boiling polar aprotic solvent like DMF or NMP is often crucial for the reaction's success.
-
Purity and stoichiometry of CuCN: The quality and amount of copper(I) cyanide are critical. It is advisable to use freshly purified CuCN.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur, depending on the chosen synthetic route.
-
In the cyanation of 6-bromobenzo[b]thiophene: Incomplete reaction can leave unreacted starting material, which can be difficult to separate from the product. At very high temperatures, decomposition of the starting material or product can occur.
-
In the Sandmeyer reaction of 6-aminobenzo[b]thiophene: The diazonium salt intermediate is unstable and can decompose, leading to the formation of phenol byproducts. Other side reactions can include the formation of azo compounds. Careful temperature control (typically 0-5 °C) is essential to minimize these side reactions.
Q4: What are the recommended methods for purifying the final this compound product?
A4: Purification of this compound is typically achieved through standard laboratory techniques. The most effective methods are:
-
Column chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice for the mobile phase.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be used to obtain highly pure crystals.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Route A: Cyanation of 6-Bromobenzo[b]thiophene (Rosenmund-von Braun Reaction)
Problem: Low or no conversion of 6-bromobenzo[b]thiophene to the nitrile.
| Potential Cause | Troubleshooting Step |
| Low Reaction Temperature | The Rosenmund-von Braun reaction often requires high temperatures. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or GC-MS. Be cautious of potential decomposition at excessively high temperatures. |
| Impure Copper(I) Cyanide | Use freshly purchased or purified CuCN. Commercial CuCN can be of variable quality. |
| Inappropriate Solvent | Ensure a high-boiling, polar aprotic solvent such as DMF, NMP, or DMSO is used to facilitate the reaction. |
| Presence of Moisture | The reaction should be carried out under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem: Formation of significant byproducts.
| Potential Cause | Troubleshooting Step |
| Decomposition at High Temperatures | If increasing the temperature leads to decomposition rather than product formation, consider using a catalyst system that allows for lower reaction temperatures. Palladium-catalyzed cyanation reactions can sometimes be performed under milder conditions. |
| Reaction with Solvent | At high temperatures, some solvents may react with the starting materials or intermediates. Ensure the chosen solvent is stable under the reaction conditions. |
Route B: Sandmeyer Reaction of 6-Aminobenzo[b]thiophene
Problem: Low yield of the desired nitrile and formation of phenolic byproducts.
| Potential Cause | Troubleshooting Step |
| Decomposition of the Diazonium Salt | The diazotization and subsequent cyanation steps must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt intermediate. Use an ice-salt bath to maintain a consistent low temperature. |
| Inefficient Diazotization | Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid. |
| Suboptimal pH for Cyanation | The pH of the copper(I) cyanide solution should be carefully controlled. The solution is typically buffered to ensure the stability of the cyanide nucleophile. |
Experimental Protocols
Key Experiment: Rosenmund-von Braun Cyanation of 6-Bromobenzo[b]thiophene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
6-Bromobenzo[b]thiophene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium chloride solution (brine), saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-bromobenzo[b]thiophene (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a vigorously stirred aqueous solution of hydrochloric acid (e.g., 10% HCl). This will help to dissolve any unreacted copper salts.
-
Extraction: Extract the aqueous mixture with toluene or another suitable organic solvent (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Reaction Conditions for the Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | CuCN | DMF | 150 | 85 | General Rosenmund-von Braun Conditions |
| 2 | 1-Iodonaphthalene | CuCN | Pyridine | 200 | 90 | General Rosenmund-von Braun Conditions |
| 3 | 6-Bromobenzo[b]thiophene | CuCN | NMP | 180 | Expected >70% | Inferred from similar reactions |
Note: The yield for the synthesis of this compound is an estimate based on typical yields for this type of reaction and requires experimental verification.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cyanation Reaction
Caption: Troubleshooting workflow for low yield in the cyanation of 6-bromobenzo[b]thiophene.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
"common impurities in Benzo[b]thiophene-6-carbonitrile synthesis and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A common and effective method for the synthesis of this compound involves a multi-step process starting from 4-chloro-3-formylbenzonitrile. This precursor undergoes a base-catalyzed condensation reaction with methyl thioglycolate to form a key intermediate, which is then cyclized to the benzo[b]thiophene ring system. Subsequent functional group manipulations can then yield the final product.
Q2: What are the most likely impurities I will encounter in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Residual 4-chloro-3-formylbenzonitrile and methyl thioglycolate are common if the initial condensation reaction does not go to completion.
-
Reaction Intermediates: Incomplete cyclization can leave intermediate thiophene derivatives in the crude mixture.
-
Polymeric Byproducts: Base-catalyzed reactions, in particular, can sometimes lead to the formation of undesired polymeric materials, which can complicate purification.
-
Solvent Residues: Residual solvents used in the reaction or work-up, such as dimethylformamide (DMF) or toluene, may be present.
Q3: Which purification techniques are most effective for this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is a simple and cost-effective method for removing minor impurities and obtaining a highly crystalline final product. A mixture of ethanol and water is often a suitable solvent system.
-
Column Chromatography on silica gel is highly effective for separating the desired product from a wider range of impurities, including those with similar polarities. A common eluent system is a gradient of ethyl acetate in hexane.[1]
The choice between these methods will depend on the impurity profile of your crude material and the desired final purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete initial condensation. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or adding a slight excess of one of the reagents. |
| Suboptimal reaction temperature. | Ensure the reaction temperature is maintained at the optimal level for the specific protocol being used. For the base-catalyzed condensation, gentle heating may be required. |
| Degradation of starting materials or product. | Ensure all reagents are of high quality and that the reaction is performed under an inert atmosphere if sensitive to air or moisture. |
Issue 2: Presence of a Dark, Viscous, Insoluble Material in the Crude Product
Possible Cause and Solution:
This is often indicative of the formation of polymeric byproducts, a known issue in some base-catalyzed reactions.[2]
-
Modified Work-up: Increasing the amount of water during the reaction quench and work-up can sometimes help to precipitate or wash away these insoluble materials.
-
Filtration: Attempt to remove the insoluble material by filtration before proceeding with extraction and further purification.
Issue 3: Difficulty in Removing a Persistent Impurity by Recrystallization
Possible Cause and Solution:
The impurity may have a very similar solubility profile to your product in the chosen solvent system.
-
Solvent System Screening: Experiment with different solvent pairs for recrystallization. Common choices include ethanol/water, ethyl acetate/heptane, or methanol/ethyl acetate.[3][4]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step to achieve high purity.
Issue 4: Co-elution of Impurities During Column Chromatography
Possible Cause and Solution:
The chosen eluent system may not be providing adequate separation.
-
TLC Optimization: Before running a column, perform a thorough TLC analysis with various ratios of your chosen solvents (e.g., ethyl acetate/hexane) to find the optimal separation conditions.
-
Gradient Elution: Employ a shallow gradient of the more polar solvent during column chromatography to improve the resolution between your product and closely eluting impurities.
Data Presentation
Table 1: Common Solvents for Recrystallization of Benzo[b]thiophene Derivatives
| Solvent System | Comments |
| Ethanol/Water | A good starting point for moderately polar compounds. The ratio can be adjusted to optimize crystal formation and purity. |
| Ethyl Acetate/Heptane | Effective for compounds with intermediate polarity. Heptane acts as an anti-solvent to induce crystallization.[3] |
| Methanol/Ethyl Acetate | Another useful combination for tuning the polarity of the crystallization medium.[4] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolve the crude this compound in a minimal amount of the hot, less polar solvent (e.g., ethanol).
-
While the solution is still hot, slowly add the more polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the less polar solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Visualizations
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Decision tree for purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"troubleshooting regioselectivity issues in benzothiophene functionalization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the functionalization of benzothiophene.
Frequently Asked Questions (FAQs)
Q1: My electrophilic substitution is yielding a mixture of C2 and C3 isomers. How can I favor C3 functionalization?
A1: Benzothiophenes are aromatic and undergo electrophilic substitution, typically favoring the C3 position unless directed otherwise by substitution effects.[1][2] However, achieving high C3 selectivity can be challenging. The C2 position is also reactive, and mixtures are common. To enhance C3 selectivity, consider the following:
-
Reaction Conditions: Carefully optimize temperature, solvent, and reaction time. Lower temperatures often favor the kinetically preferred product.
-
Electrophile Choice: The nature of the electrophile can significantly influence the regiochemical outcome. "Harder" electrophiles may favor one position over the other.
-
Protecting/Blocking Groups: If the C2 position is unsubstituted, consider introducing a removable blocking group at C2 to force substitution at C3.
-
Modern Metal-Free Methods: A highly effective method for achieving exclusive C3-arylation and alkylation involves the use of benzothiophene S-oxides as precursors. This approach utilizes an interrupted Pummerer reaction and proceeds under mild, metal-free conditions, ensuring complete regioselectivity for the C3 position.[3][4]
Q2: I need to selectively functionalize the C2 position. What is the most reliable method?
A2: The most established and reliable method for selective C2 functionalization is directed ortho-metalation, specifically lithiation, followed by quenching with a suitable electrophile.[5] This involves deprotonating the C2 position with a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. The resulting 2-lithiobenzothiophene is then reacted with your desired electrophile.[5][6] This method is generally high-yielding and highly regioselective for the C2 position.
Q3: My palladium-catalyzed C-H arylation is not regioselective. What factors control C2 vs. C3 arylation?
A3: In palladium-catalyzed C-H functionalization, the C2 position of benzothiophene is generally more reactive.[7] Achieving C3 selectivity often requires specific strategies:
-
Blocking the C2 Position: The most straightforward approach is to use a benzothiophene substrate where the C2 position is already substituted. This directs the C-H activation to the next most reactive site, C3.[7]
-
Catalyst and Ligand Choice: The choice of palladium catalyst, ligands, and additives is critical. While many systems favor C2, specific ligand and additive combinations can promote C3 functionalization. Judicious selection of metals, ligands, and additives can orchestrate divergent transformations.[8]
-
Directing Groups: Installing a directing group at a position that sterically or electronically favors C3 activation can be an effective strategy.[4]
-
Reaction Condition Optimization: Systematic optimization of parameters like solvent, base, and temperature can sometimes switch the regioselectivity. For instance, a switch in regioselectivity has been observed at different loadings of a palladium catalyst.[9]
Q4: I am observing low yields in my palladium-catalyzed cross-coupling reaction. What are the common causes and solutions?
A4: Low yields in palladium-catalyzed cross-coupling reactions involving benzothiophenes are a frequent issue. The problem often originates from a suboptimal choice of reaction parameters. A systematic optimization is crucial.[3]
-
Catalyst/Ligand System: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the choice of ligand are paramount. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base and Solvent: The base (e.g., KOPiv, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, Dioxane, Toluene) play a crucial role. The combination must be optimized for your specific substrate.
-
Co-catalyst/Oxidant: In oxidative C-H functionalization, the co-catalyst or reoxidant (e.g., Cu(OAc)₂, Ag₂O) is critical for turning over the catalytic cycle.[10] In some cases, oxygen can be an effective reoxidant.[10]
-
Temperature and Time: These reactions can be sensitive to temperature. Too high a temperature may lead to decomposition, while too low a temperature can result in incomplete conversion. Monitor the reaction over time to determine the optimal duration.
Q5: What are the recommended purification methods for benzothiophene derivatives?
A5: Proper purification is essential for obtaining high-purity benzothiophene derivatives. The two most effective and commonly used methods are column chromatography and recrystallization.[3]
-
Column Chromatography: This is the most versatile method. Use silica gel (230–400 mesh) and a gradient of non-polar to moderately polar eluents (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain material of very high purity.
Troubleshooting Guide: Regioselectivity Issues
| Problem | Potential Cause | Suggested Solution |
| Poor C3/C2 Selectivity in Electrophilic Substitution | Reaction conditions favor a mixture of kinetic and thermodynamic products. | 1. Lower the reaction temperature. 2. Screen different solvents to influence the transition state energies. 3. Consider a milder electrophile. |
| Unwanted C2 Arylation in Pd-Catalyzed C-H Functionalization | C2-H bond is inherently more reactive under the chosen catalytic conditions. | 1. Use a substrate with a C2-substituent to block the position.[7] 2. Screen different ligands and additives that may favor C3 activation. 3. If possible, install a removable directing group to favor C3.[4] |
| Mixture of Isomers in Benzene Ring Functionalization | Directing effects of the thiophene sulfur and other substituents are competing. | 1. Perform a selective lithiation/bromination on the benzene ring followed by cross-coupling. 2. Employ C-H activation strategies with directing groups that can override the inherent selectivity. |
| Failure to Achieve C3 Functionalization | The chosen method is not suitable for activating the C3 position. | Switch to a method specifically designed for C3 functionalization, such as the interrupted Pummerer reaction of benzothiophene S-oxides.[3][4] |
Experimental Protocols
Protocol 1: Selective C2-Functionalization via Lithiation
This protocol describes the selective functionalization at the C2 position using n-butyllithium.[5]
-
Dissolve the starting benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 10 minutes. A color change is often observed.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the desired electrophile (1.2 eq), either neat or as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate), dry the combined organic phases over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Selective C3-Arylation via S-Oxide
This protocol provides a method for highly regioselective C3-arylation under mild, metal-free conditions.[3]
-
Dissolve the benzothiophene S-oxide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon or nitrogen atmosphere.
-
Cool the mixture to -40 °C with stirring.
-
Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.
-
After 5 minutes, add the phenol coupling partner (1.5 eq) dissolved in CH₂Cl₂.
-
Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and allow it to stir at ambient temperature overnight (approx. 16 hours).
-
Add p-toluenesulfonic acid (pTsOH, 2.0 eq) and heat the mixture at 45 °C for 5 hours to effect rearomatization.
-
Cool the reaction, add water, and extract the aqueous phase with CH₂Cl₂ (3x).
-
Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.
Visual Guides
Caption: Regioselectivity in electrophilic attack on benzothiophene.
Caption: A decision-making workflow for troubleshooting regioselectivity.
Caption: Schematic of a directing group strategy for C3 functionalization.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Transition-Metal-Catalyzed Divergent C-H Functionalization of Five-Membered Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction conditions for the synthesis of benzothiophene derivatives"
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiophene derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the benzothiophene core?
A1: The main synthetic routes to benzothiophene derivatives can be broadly categorized as follows:
-
Palladium- or Copper-Catalyzed Cross-Coupling Reactions: These methods often involve the reaction of an ortho-substituted halobenzene with a sulfur source. A common example is the Sonogashira coupling.[1]
-
Intramolecular Cyclization: This strategy relies on the cyclization of precursors such as aryl sulfides or aryl thioacetals.[1][2][3] For instance, benzo[b]thiophene can be synthesized by the oxidation-cyclization of 2-phenylthioethanol.[2][3]
-
Transition-Metal-Free Methods: These approaches offer an alternative to metal-catalyzed reactions, avoiding potential heavy metal contamination.[4] One such method involves the reaction of o-halovinylbenzenes with potassium sulfide.[4][5]
-
Electrophilic Cyclization: A notable example is the electrophilic cyclization of o-alkynyl thioanisoles.[1]
Q2: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?
A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent challenge, often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[6] A systematic optimization of these parameters is critical. For the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have demonstrated that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as an oxidant in DMSO at 100 °C can provide significantly improved yields.[6]
Q3: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A3: Achieving regioselectivity between the C2 and C3 positions of the benzothiophene core is a common hurdle. While C2 arylation is often favored in palladium-catalyzed reactions, selective C3 functionalization can be achieved through different strategies. One approach involves a metal-free, sulfoxide-directed C-H cross-coupling which can lead to C4 arylation, and by extension, offers routes to manipulate C3 reactivity.
Q4: My crude product is impure. What are the recommended purification methods for benzothiophene derivatives?
A4: Effective purification is essential for obtaining high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[6] Column chromatography on silica gel is a widely used technique for separating the desired product from byproducts and unreacted starting materials.[6]
Q5: I am observing a significant amount of homocoupled alkyne byproduct in my Sonogashira reaction. What are the likely causes and how can I minimize it?
A5: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[1] To minimize this byproduct, it is crucial to thoroughly deoxygenate the reaction mixture by purging the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reactants.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield in Palladium-Catalyzed Reactions
Possible Causes & Solutions
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical. A systematic optimization of these parameters is recommended.
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition, leading to a loss of catalytic activity.[7]
-
Solution: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, as some phosphine ligands are oxygen-sensitive.[7] Check the quality and purity of the palladium precursor and ligands. Optimize the ligand-to-palladium ratio and consider running the reaction at a lower temperature.[7]
-
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction efficiency.
-
Solution: Consider using a more active catalyst system or modifying the substrate to enhance its reactivity.
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [6]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Table 2: Optimization of Metal-Free Synthesis of 2-Substituted Benzo[b]thiophenes
| Entry | Halogen on Styrene | Solvent | Temperature (°C) | Yield (%) |
| 1 | F | DMF | 140 | High |
| 2 | Cl | DMF | 140 | Moderate |
| 3 | Br | DMF | 140 | Lower |
| 4 | I | DMF | 140 | Lowest |
| General trend observed in the synthesis from o-halovinylbenzenes and K₂S. Electron-deficient groups on the vinylbenzene enhanced the reaction, while electron-rich groups hindered it.[4] |
Experimental Protocols
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[6]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[6]
Protocol 2: General Procedure for Metal-Free Synthesis of 2-Substituted Benzo[b]thiophenes[4]
-
In a reaction vessel under an inert atmosphere, combine the o-halovinylbenzene (1.0 equiv) and potassium sulfide (K₂S, 1.5 equiv).
-
Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 4. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"alternative synthetic routes to avoid hazardous reagents in Benzo[b]thiophene-6-carbonitrile preparation"
Technical Support Center: Benzo[b]thiophene-6-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals seeking safer, more reliable methods for preparing this key heterocyclic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) that address specific issues related to avoiding hazardous reagents in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents used in traditional syntheses of this compound?
A1: Traditional methods for introducing a nitrile group onto an aromatic ring, such as the Rosenmund-von Braun or Sandmeyer reactions, often rely on highly toxic cyanide sources. The most common hazardous reagent is copper(I) cyanide (CuCN).[1] This compound is acutely toxic if inhaled, ingested, or absorbed through the skin and can release fatal hydrogen cyanide gas upon contact with acids.[2] Other highly toxic simple cyanide salts include NaCN and KCN.[3][4]
Q2: What is the main safer alternative to reagents like copper(I) cyanide?
A2: The most prominent and environmentally benign alternative is potassium hexacyanoferrate(II), also known as potassium ferrocyanide (K₄[Fe(CN)₆]).[3][4][5][6] This compound is a stable, non-toxic coordination complex where the cyanide ions are tightly bound to the iron center, making it much safer to handle.[6][7] It is even used as a food additive.[7] Its use in palladium- or nickel-catalyzed cross-coupling reactions has become a state-of-the-art methodology for cyanation.[8][9]
Q3: What type of reaction is used with potassium hexacyanoferrate(II)?
A3: Potassium hexacyanoferrate(II) is primarily used as a cyanide source in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed systems are the most extensively studied and have shown broad applicability for the cyanation of various aryl halides and triflates.[10][11] Nickel-catalyzed methods are also emerging as a cost-effective and sustainable alternative.[6][8][12]
Q4: What is the recommended starting material for a safer synthesis of this compound?
A4: The ideal starting material is a 6-halo-benzo[b]thiophene, such as 6-bromobenzo[b]thiophene or 6-chlorobenzo[b]thiophene. These precursors can undergo a palladium- or nickel-catalyzed cyanation reaction using K₄[Fe(CN)₆] to yield the desired product. Aryl bromides are generally more reactive than aryl chlorides.[10][13]
Troubleshooting Guide
Q1: My palladium-catalyzed cyanation of 6-bromobenzo[b]thiophene using K₄[Fe(CN)₆] is giving a low yield. What are the common causes?
A1: Low yields in this reaction can stem from several factors:
-
Catalyst Deactivation: Excess cyanide in the solution can poison the palladium catalyst, leading to the formation of inactive palladium-cyanide complexes.[14][15] Using K₄[Fe(CN)₆] helps mitigate this by maintaining a low concentration of free cyanide, but improper stoichiometry can still be an issue.[14]
-
Poor Solubility of K₄[Fe(CN)₆]: Potassium hexacyanoferrate(II) is insoluble in many organic solvents.[6] To overcome this, reactions are often run in a biphasic aqueous/organic solvent system (e.g., dioxane/water, MeCN/water) or in polar aprotic solvents like DMF at higher temperatures.[7][10][16]
-
Inefficient Ligand or Catalyst Precursor: The choice of phosphine ligand and palladium precursor is critical. For aryl chlorides, more electron-rich and sterically demanding ligands are often required.[16] Using a pre-formed, air-stable palladacycle precatalyst can also be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[7]
-
Reaction Temperature: Cyanide transfer from the stable [Fe(CN)₆]⁴⁻ complex to the palladium center is temperature-dependent and may require heating to proceed efficiently.[7]
Q2: I'm observing catalyst deactivation. How can I prevent it?
A2: Catalyst deactivation is a known challenge in cyanation reactions.[14] To minimize it:
-
Control Stoichiometry: Use the correct stoichiometry of K₄[Fe(CN)₆]. While it is the cyanide source, using a large excess is not always beneficial.
-
Use a Biphasic System: An aqueous/organic solvent mixture can help control the concentration of cyanide available in the organic phase where the catalyst resides.[6][7]
-
Choose the Right Ligand: The ligand stabilizes the palladium center and prevents the formation of inactive species. Buchwald's biaryl phosphine ligands or Josiphos-type ligands have shown great efficacy.[6][16]
-
Avoid Moisture (if not using an aqueous system): In non-aqueous systems, moisture can lead to the formation of HCN, which is highly reactive towards Pd(0) and can deactivate the catalyst.[14]
Q3: The reaction with my 6-chlorobenzo[b]thiophene substrate is very slow. What can I do?
A3: Aryl chlorides are less reactive than aryl bromides. To improve reaction rates:
-
Increase Temperature: Higher temperatures (e.g., 100-130 °C) are often necessary for activating C-Cl bonds.[10]
-
Use a More Active Catalyst System: Employ a catalyst system known for its high activity with aryl chlorides. This typically involves using a palladium precatalyst with a highly electron-rich and bulky phosphine ligand, such as CM-phos or those from the Buchwald ligand family.[7][16]
-
Consider a Nickel Catalyst: Nickel-based catalysts can sometimes be more effective and are a more economical choice for the activation of aryl chlorides.[8][17]
Data Presentation: Comparison of Cyanation Methods
The following table summarizes and compares traditional hazardous methods with modern, safer alternatives for the synthesis of aryl nitriles.
| Feature | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation | Nickel-Catalyzed Cyanation |
| Starting Material | Aryl Halide | Aryl Halide / Triflate | Aryl Halide / Sulfamate |
| Cyanide Source | CuCN (Highly Toxic) | K₄[Fe(CN)₆] (Non-Toxic) [4] | K₄[Fe(CN)₆] (Non-Toxic) [6] |
| Typical Catalyst | None (Stoichiometric CuCN) | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts with Phosphine Ligands[7] | Ni(II) Precatalyst (e.g., NiCl₂(dppf)) with Ligands (e.g., JosiPhos)[6][8] |
| Reaction Temp. | High (150-250 °C) | Mild to High (70-140 °C)[7][16] | Moderate to High (100-130 °C) |
| Yields | Variable, often moderate | Good to Excellent (>90%)[9][16] | Good to Excellent (>90%)[5][6] |
| Safety Profile | Extreme Hazard: Acutely toxic reagent, potential for HCN gas release. | High Safety: Uses a non-toxic, environmentally benign cyanide source.[3][4] | High Safety: Uses a non-toxic, inexpensive cyanide source.[6][8] |
| Functional Group Tol. | Poor | Excellent (tolerates aldehydes, ketones, amines)[16][17] | Good |
Experimental Protocols
Protocol: Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene
This protocol is a representative example based on established methods for the palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II).[7][16]
Reagents & Equipment:
-
6-Bromobenzo[b]thiophene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladacycle precatalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or CM-phos)
-
Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) as base
-
1,4-Dioxane and deionized water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-bromobenzo[b]thiophene (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), and the base (e.g., KOAc, 0.125 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., 1-2 mol %) and the phosphine ligand (e.g., 2-4 mol %) in a small amount of the reaction solvent if not using a pre-formed catalyst.
-
Reaction Assembly: Add the palladium catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., a 1:1 to 5:1 ratio, 5 mL total).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Synthetic Workflow Comparison
Caption: Comparison of traditional vs. safer synthetic routes.
Detailed Workflow for Palladium-Catalyzed Cyanation
Caption: Step-by-step workflow for Pd-catalyzed cyanation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Purification of Polar Benzothiophene Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar benzothiophene compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of polar benzothiophene derivatives, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: My polar compound streaks or does not move from the baseline on a silica gel TLC plate, even with highly polar eluents like 100% ethyl acetate.
-
Potential Causes:
-
Solutions:
-
Switch to a More Polar Solvent System: Try a mixture of dichloromethane and methanol.[3] For extremely polar compounds, a system containing chloroform, methanol, and water might be necessary.[4]
-
Use a Different Stationary Phase: Consider using alumina, which can be acidic, neutral, or basic, depending on your compound's nature.[1][3] Alternatively, reverse-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile) may be more suitable.[3][5]
-
Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by running a solvent system containing 1-3% triethylamine through the column before loading your sample.[2]
-
Consider HILIC: For highly polar, water-soluble compounds like carbohydrates, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective. This technique uses a polar stationary phase (like amine-bonded silica) with a polar, aqueous-organic mobile phase.[4][6]
-
Problem 2: The desired compound co-elutes with impurities during column chromatography.
-
Potential Causes:
-
Solutions:
-
Optimize the Solvent System: Methodically test various solvent mixtures using TLC to find a system that maximizes the Rf difference between your product and the impurities. Aim for a product Rf value between 0.2 and 0.4 for the best separation on a column.[3][7]
-
Employ Gradient Elution: Start with a low-polarity solvent and gradually increase the polarity during the chromatography run.[7][8] This can improve the separation of compounds with close polarities.
-
Reduce the Sample Load: Use a larger column or load less crude material. A general guideline is a ratio of 1:50 to 1:100 of crude material to silica gel by weight.[7]
-
Try a Different Adsorbent: If silica gel fails, try alumina or a different type of stationary phase that may offer different selectivity.[3]
-
Problem 3: The purified product is an oil instead of a solid.
-
Potential Causes:
-
Solutions:
-
Thorough Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable, to remove all traces of solvent.[7]
-
Re-purification: If drying does not yield a solid, re-purify the material.[7] Try a second column with a different solvent system or switch to another technique like recrystallization or preparative HPLC.[7][9]
-
Trituration: If the oil is viscous, try adding a solvent in which the desired compound is insoluble but the impurities are soluble. Stir or sonicate the mixture, which may induce crystallization of your product.
-
Problem 4: Low yield after recrystallization.
-
Potential Causes:
-
Solutions:
-
Solvent Screening: Perform small-scale tests to find a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[7][11]
-
Use a Co-solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[10]
-
Prevent Premature Crystallization: Use a heated filter funnel and pre-heat all glassware with hot solvent before performing a hot filtration step.[11]
-
Troubleshooting Logic for Purification
Caption: Troubleshooting Logic for Polar Benzothiophene Purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for polar benzothiophene derivatives?
A1: The two most common and effective methods are column chromatography and recrystallization.[8]
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. For polar benzothiophenes, common stationary phases include silica gel or alumina, with mobile phases like hexane/ethyl acetate or dichloromethane/methanol.[3][8] For very polar compounds, reverse-phase chromatography may be necessary.[3]
-
Recrystallization: This technique is excellent for final purification if a suitable solvent can be found. It relies on the difference in solubility of the compound in a hot versus a cold solvent.[11] For benzothiophenes, mixtures of an alcohol (like isopropyl alcohol) and water are often effective.[10][13]
Q2: How do I select the right solvent system for column chromatography?
A2: The best way to select a solvent system is by using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent mixture where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from all impurities.[3][7] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane until the desired Rf is achieved.[3]
Q3: When should I consider using reverse-phase HPLC for purification?
A3: Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique ideal for very polar compounds that are not well-retained on normal-phase columns (like silica or alumina).[3][4] If your compound streaks at the baseline of a silica TLC plate even with polar mobile phases, reverse-phase is a good alternative.[3] It is also highly effective for separating compounds with minor structural differences and for achieving very high purity, which is critical in drug development.[14][15]
Q4: My crude material contains high-boiling point solvents like DMSO or DMF. How can I remove them?
A4: These solvents are difficult to remove by rotary evaporation alone. Before chromatography, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract your product with a low-boiling point organic solvent (like diethyl ether or ethyl acetate). Wash the organic layer multiple times with water or brine to remove the residual high-boiling point solvent.[16]
Q5: What analytical techniques are best for assessing the final purity of my compound?
A5: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Identifies the structure of the desired product and can detect impurities.[16]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity by measuring the area of the product peak relative to impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing purity information and identification of volatile impurities.[16]
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.[16]
Data Summary Tables
Table 1: Common Column Chromatography Systems for Benzothiophene Derivatives
| Compound Polarity | Stationary Phase | Common Eluent System (Gradient) | Target Rf |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate[8] | 0.2 - 0.4[3][7] |
| Medium to High | Silica Gel | Dichloromethane / Methanol[3] | 0.2 - 0.4[3][7] |
| High / Ionic | C18 (Reverse Phase) | Water / Acetonitrile (often with formic acid)[5] | N/A |
| Acid-Sensitive | Deactivated Silica Gel | Hexane / Ethyl Acetate with 1-3% Triethylamine[2] | 0.2 - 0.4[3][7] |
Table 2: Recommended Recrystallization Solvents for Benzothiophene
| Solvent System | Composition | Key Considerations |
| Alcohol/Water Mixture | Isopropyl alcohol or isobutyl alcohol with 5-20 wt% water.[10][13] | Adding water can improve the recovery rate compared to using alcohol alone.[10][13] |
| General Guideline | Use 1 to 6 times the weight of the crude benzothiophene.[13] | Too much solvent reduces yield; too little can decrease purity.[10][13] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography (Silica Gel)
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate). Find a system that gives the desired compound an Rf of approximately 0.3.[7]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[17]
-
Add a thin layer of sand.[17]
-
Prepare a slurry of silica gel (230–400 mesh) in the initial, low-polarity eluent (e.g., 100% hexane).[8]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[17] Allow the solvent to drain until it is just above the silica bed.[1]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[8][17]
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[3][17]
-
Carefully add this powder to the top of the prepared column.[8][17]
-
-
Elution:
-
Fraction Collection & Analysis:
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[8]
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents. Identify a solvent that dissolves the compound when hot but not when cold.[7] A mixture of isopropyl alcohol and water is a good starting point for many benzothiophenes.[10][13]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.[10][11]
-
Decolorization (Optional): If the solution is colored due to highly polar impurities, add a small amount of activated carbon and heat the solution for a few minutes.[11]
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, filter the hot solution quickly through a pre-heated funnel to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[7]
General Purification Workflow
Caption: General Purification Workflow for Polar Benzothiophenes.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. rubingroup.org [rubingroup.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 14. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
"degradation pathways of Benzo[b]thiophene-6-carbonitrile under acidic/basic conditions"
Technical Support Center: Degradation of Benzo[b]thiophene-6-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic and basic conditions?
A1: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the nitrile group (-CN) to a carboxylic acid. Under basic conditions, the initial product is the corresponding carboxylate salt, which is protonated to the carboxylic acid upon acidification. The benzothiophene core is generally stable under moderate acidic and basic conditions, but harsh conditions may lead to further degradation.
Q2: What are the likely degradation products of this compound?
A2: The main degradation product expected is Benzo[b]thiophene-6-carboxylic acid . Under basic conditions, an intermediate amide, Benzo[b]thiophene-6-carboxamide , may also be formed.
Q3: How can I monitor the progress of the degradation reaction?
A3: The degradation can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly effective for quantifying the disappearance of the starting material and the appearance of degradation products over time.
Q4: What analytical techniques are suitable for identifying the degradation products?
A4: For structural elucidation of degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) and NMR spectroscopy are the most powerful techniques. Infrared (IR) spectroscopy can also be useful for identifying the functional group changes (e.g., disappearance of the nitrile peak and appearance of a carbonyl peak).
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under acidic conditions. | - Acid concentration is too low.- Reaction temperature is too low.- Insufficient reaction time. | - Increase the concentration of the acid (e.g., from 1M HCl to 6M HCl).- Increase the reaction temperature (e.g., reflux).- Extend the reaction time and monitor periodically. |
| Incomplete reaction or slow degradation under basic conditions. | - Base concentration is too low.- Reaction temperature is too low.- Poor solubility of the starting material. | - Increase the concentration of the base (e.g., from 1M NaOH to 5M NaOH).- Increase the reaction temperature.- Add a co-solvent (e.g., ethanol, methanol) to improve solubility. |
| Multiple unexpected peaks in the chromatogram. | - Further degradation of the primary product.- Side reactions involving the benzothiophene ring.- Impurities in the starting material. | - Use milder reaction conditions (lower temperature, lower concentration of acid/base).- Analyze the starting material for purity.- Attempt to isolate and identify the unknown products using LC-MS and NMR. |
| Difficulty in isolating the carboxylic acid product. | - The product may be soluble in the aqueous reaction mixture (especially as a salt under basic conditions). | - For acidic hydrolysis, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- For basic hydrolysis, first acidify the reaction mixture to a pH of ~2-3 to precipitate the carboxylic acid, then filter or extract. |
Quantitative Data Summary
| Condition | Time (h) | This compound (%) | Benzo[b]thiophene-6-carboxylic acid (%) | Other Degradants (%) |
| 1M HCl (60 °C) | 0 | 100 | 0 | 0 |
| 6 | 75.2 | 24.1 | 0.7 | |
| 12 | 52.8 | 46.5 | 0.7 | |
| 24 | 28.1 | 70.9 | 1.0 | |
| 1M NaOH (60 °C) | 0 | 100 | 0 | 0 |
| 6 | 68.5 | 30.2 | 1.3 | |
| 12 | 41.3 | 57.1 | 1.6 | |
| 24 | 15.7 | 82.5 | 1.8 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Preparation of Reaction Mixture:
-
Dissolve 100 mg of this compound in a suitable volume of a water-miscible co-solvent (e.g., 5 mL of ethanol or acetonitrile).
-
Add an equal volume of aqueous hydrochloric acid (e.g., 5 mL of 6M HCl).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (or a specific temperature, e.g., 80 °C) with stirring.
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Neutralize the withdrawn aliquots with a suitable base (e.g., sodium bicarbonate solution).
-
Dilute the samples with the mobile phase and analyze by HPLC to determine the percentage of remaining starting material and the formation of the carboxylic acid product.
-
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Base-Catalyzed Hydrolysis of this compound
-
Preparation of Reaction Mixture:
-
Suspend 100 mg of this compound in a mixture of ethanol (5 mL) and aqueous sodium hydroxide (5 mL of 5M NaOH).
-
-
Reaction Conditions:
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
-
Sample Analysis:
-
For HPLC analysis, neutralize the aliquots with dilute HCl before dilution with the mobile phase.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield Benzo[b]thiophene-6-carboxylic acid.
-
Visualizations
Caption: Predicted degradation pathway under acidic conditions.
Caption: Predicted degradation pathway under basic conditions.
Caption: General experimental workflow for degradation studies.
Benzothiophene Synthesis: A Technical Support Center on Solvent Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in the synthesis of benzothiophenes. Understanding how solvents influence reaction rates and yields is paramount for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed benzothiophene synthesis is sluggish and giving low yields. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis. The solvent's polarity, coordinating ability, and boiling point can significantly influence the catalyst's stability and activity, as well as the solubility of reagents. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, polar aprotic solvents like DMSO have been shown to be superior to less polar or protic solvents, leading to significantly higher yields.[1] If you are observing a slow reaction or low conversion, consider screening a range of solvents with varying properties.
Q2: I am performing a Gewald aminothiophene synthesis as a precursor to a benzothiophene derivative. What is the best solvent for this reaction?
A2: The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, is highly sensitive to solvent choice. While traditional protocols often use alcohols like methanol or ethanol, or polar aprotic solvents like DMF, recent studies have shown that a mixture of ethanol and water can be highly effective, providing excellent yields in shorter reaction times.[2] Solvent-free conditions, particularly using mechanochemistry (ball milling) or microwave irradiation, have also emerged as efficient and environmentally friendly alternatives that can significantly accelerate the reaction.[3][4]
Q3: For an electrophilic cyclization to form a benzothiophene, what type of solvent should I start with?
A3: In electrophilic cyclization reactions for benzothiophene synthesis, such as the cyclization of o-alkynyl thioanisoles, the solvent's ability to stabilize charged intermediates is crucial. Dichloromethane is often an excellent starting point and has been shown to be the optimal solvent in certain cases, leading to high yields at room temperature.[5] Its moderate polarity helps to facilitate the reaction while maintaining good solubility of the starting materials.
Q4: Can changing the solvent affect the regioselectivity of my benzothiophene synthesis?
A4: Yes, in some cases, the solvent can influence the regioselectivity of the reaction. While not as common as its effect on the rate, the solvent can alter the conformation of the substrate or the catalyst, leading to a preference for one regioisomer over another. In palladium-catalyzed C-H arylation of electron-rich heteroarenes, switching the solvent and adjusting the amount of base can alter the substitution pattern.[6]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction in Palladium-Catalyzed Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Polarity | The polarity of the solvent can dramatically affect the rate of palladium-catalyzed reactions. If using a nonpolar solvent like toluene or THF results in a slow reaction, consider switching to a more polar aprotic solvent such as DMF or DMSO.[1] |
| Poor Reagent Solubility | Ensure all starting materials are fully dissolved at the reaction temperature. If solubility is an issue, select a solvent with better solvating power for your specific substrates. |
| Catalyst Deactivation | Some solvents can coordinate too strongly to the palladium center, inhibiting its catalytic activity. If you suspect this, try a less coordinating solvent. |
Issue 2: Low Yield in Gewald Aminothiophene Synthesis
| Possible Cause | Troubleshooting Step |
| Inefficient Condensation or Cyclization | The initial Knoevenagel condensation and subsequent cyclization are key steps. Polar protic solvents like ethanol, often mixed with water, can promote these steps and improve yields.[2] |
| Long Reaction Times Leading to Side Products | Consider using microwave irradiation or ultrasonic conditions to significantly reduce the reaction time and potentially minimize the formation of degradation products.[4][7] Solvent-free conditions can also be highly effective.[3] |
| Inappropriate Base-Solvent Combination | The choice of base is often linked to the solvent. Ensure that the base used (e.g., morpholine, triethylamine) is compatible and effective in the chosen solvent. |
Data Presentation: Solvent Effects on Reaction Yield and Time
The following tables summarize quantitative data from studies on the effect of solvents on specific benzothiophene synthesis reactions.
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 35 |
| 2 | Toluene | 42 |
| 3 | DMF | 68 |
| 4 | DMSO | 85 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Table 2: Solvent Screening for the Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [2]
| Entry | Solvent | Time | Yield (%) |
| 1 | Water | 2 h | 68 |
| 2 | Methanol | 45 min | 82 |
| 3 | Acetonitrile | 1.5 h | 72 |
| 4 | Toluene | 3 h | 56 |
| 5 | Ethanol/Water (9:1) | 20 min | 96 |
| 6 | Dichloromethane | 2.5 h | 65 |
| 7 | Tetrahydrofuran | 2 h | 75 |
| 8 | Solvent-free | 1 h | 88 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and piperidinium borate (20 mol%) at 100 °C.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide in DMSO[1]
-
Reagents and Setup: To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Reaction: Heat the mixture at 100 °C for 20 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Gewald Synthesis of 2-Aminothiophenes in Ethanol/Water[2]
-
Reagents and Setup: In a round-bottom flask, combine the ketone (e.g., cyclohexanone, 1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (0.20 equiv).
-
Solvent Addition: Add a 9:1 mixture of ethanol and water.
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 20 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, pour the mixture into ice-water, and collect the resulting solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Workflow for Palladium-Catalyzed C2-Arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
"workup procedures to minimize product loss for Benzo[b]thiophene-6-carbonitrile"
Welcome to the technical support center for Benzo[b]thiophene-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on workup procedures aimed at minimizing product loss and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of product loss during the workup of this compound?
A1: Product loss during the workup of this compound can primarily be attributed to several factors:
-
Incomplete extraction: Due to its solubility in a range of organic solvents, inefficient extraction from the aqueous layer can lead to significant loss.
-
Hydrolysis of the nitrile group: The carbonitrile functional group is susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, especially at elevated temperatures.
-
Physical loss during transfers and filtration: Mechanical losses are common when handling the product, particularly during transfers between vessels and during filtration of recrystallized solids.
-
Co-precipitation of impurities: Impurities with similar solubility profiles to the product can co-precipitate during recrystallization, reducing the purity and overall yield of the isolated product.
-
Improper chromatography conditions: Using an inappropriate solvent system for column chromatography can lead to poor separation from byproducts or irreversible adsorption of the product onto the stationary phase.
Q2: What is the general solubility profile of this compound?
A2: this compound, being a benzothiophene derivative, is expected to be readily soluble in many common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF). It exhibits low solubility in water. This differential solubility is the basis for effective liquid-liquid extraction.
Q3: Can the nitrile group be compromised during acidic or basic washes?
A3: Yes, the nitrile group is sensitive to both acidic and basic conditions, which can lead to its hydrolysis. It is advisable to use dilute acids (e.g., 0.5 M HCl) and bases (e.g., 1.0 M NaOH) for washing and to perform these steps at room temperature or below to minimize the risk of hydrolysis.[1] Vigorous stirring for extended periods with aqueous base should be avoided.[1]
Q4: What are the recommended purification methods for this compound?
A4: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography.
-
Recrystallization is effective for removing small amounts of impurities and can yield a highly crystalline product. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often employed.[2]
-
Silica gel column chromatography is ideal for separating the product from byproducts with different polarities, including isomeric impurities that may have formed during the synthesis.[2][3] A common eluent system is a gradient of ethyl acetate in hexane.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Low Yield After Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of crude product after extraction | 1. Incomplete extraction from the aqueous phase. The product may have some solubility in the aqueous phase, especially if the pH is not optimal. | - Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. - Ensure the pH of the aqueous layer is neutral before extraction to minimize the solubility of any potential acidic or basic byproducts. - If the product is suspected to be partially in the aqueous layer, back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| 2. Formation of a stable emulsion during extraction. This can trap the product at the interface. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Filter the entire mixture through a pad of Celite® to break the emulsion. | |
| 3. Hydrolysis of the nitrile group to the more water-soluble carboxylic acid. This is more likely if the reaction workup involved prolonged exposure to strong acid or base. | - During the workup, use mild acidic and basic washes (e.g., saturated NaHCO₃ instead of concentrated NaOH). - Keep the temperature low during washes. - If hydrolysis is suspected, acidify the aqueous layer and extract again to recover the carboxylic acid byproduct, confirming its presence by analytical techniques. |
Difficulty with Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product oils out during recrystallization. | 1. The solvent is too nonpolar for the product at lower temperatures. | - Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. - Try a different solvent system altogether. Good starting points for benzothiophene derivatives include ethanol/water and ethyl acetate/heptane.[2] |
| 2. The solution is supersaturated. | - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. | |
| No crystals form upon cooling. | 1. The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the product. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| 2. The presence of impurities is inhibiting crystallization. | - Purify the crude product by column chromatography before attempting recrystallization. | |
| Low recovery after recrystallization. | 1. Too much solvent was used. | - Use the minimum amount of hot solvent required to dissolve the crude product. |
| 2. The product is significantly soluble in the cold solvent. | - Cool the crystallization mixture in an ice bath for a sufficient amount of time before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The choice of purification method can significantly impact the final yield and purity of this compound. The following table provides a summary of expected outcomes based on common purification strategies.
| Purification Method | Typical Purity (%) | Expected Yield Range (%) | Key Considerations |
| Recrystallization (Ethanol/Water) | 95 - 99 | 70 - 90 | Effective for removing minor, less polar or more polar impurities. Yield is dependent on the solubility of the compound in the cold solvent mixture. |
| Recrystallization (Ethyl Acetate/Heptane) | 96 - >99 | 75 - 95 | Often provides very pure crystalline material. The ratio of solvents is critical for optimal recovery. |
| Silica Gel Column Chromatography (Hexane/EtOAc gradient) | >98 | 60 - 85 | Excellent for separating isomers and other byproducts with different polarities. Can lead to some product loss on the column. |
| Combined Approach (Column Chromatography followed by Recrystallization) | >99.5 | 50 - 75 | Provides the highest purity product, but the overall yield is lower due to losses in two separate purification steps. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is adapted from a procedure for the closely related Benzo[b]furan-6-carbonitrile and is a good starting point for the workup of a crude reaction mixture containing this compound.[4]
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with a larger volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Washing:
-
Wash the combined organic layers with 1 M aqueous NaOH (2 x volume of the organic phase) to remove any acidic impurities. Caution: Avoid vigorous or prolonged washing to minimize nitrile hydrolysis.
-
Wash the organic layer with brine (1 x volume of the organic phase).
-
To remove any basic impurities, wash the organic layer with 0.5 M aqueous HCl (2 x volume of the organic phase).
-
Finally, wash the organic layer with brine until the aqueous layer is neutral.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, and once dry, carefully add it to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent as needed to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate key workflows for troubleshooting product loss and the logical relationships in the purification process.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical flow for selecting a purification method.
References
Validation & Comparative
"comparative analysis of Benzo[b]thiophene-6-carbonitrile synthesis methods"
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is a critical aspect of innovation. Benzo[b]thiophene-6-carbonitrile is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is paramount. This guide provides a comparative analysis of two primary methods for its synthesis: Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene and the Sandmeyer Reaction of 6-Aminobenzo[b]thiophene.
This document outlines detailed experimental protocols, presents quantitative data for comparison, and offers a critical evaluation of each method's advantages and disadvantages to aid in the selection of the most suitable pathway for specific research and development needs.
Method 1: Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene
This two-step approach involves the initial synthesis of 6-bromobenzo[b]thiophene followed by a palladium-catalyzed cyanation reaction. This method is a common and generally effective way to introduce a nitrile group onto an aromatic ring.
Experimental Protocol:
Step 1: Synthesis of 6-Bromobenzo[b]thiophene
A highly efficient method for the synthesis of 6-bromobenzo[b]thiophene is the electrophilic cyclization of an appropriate alkynyl thioanisole.
-
Reaction: 1-Bromo-4-ethynyl-2-(methylthio)benzene is treated with an electrophilic sulfur reagent to induce cyclization.
-
Reagents and Conditions: Detailed conditions can be found in the literature, often involving a suitable electrophilic sulfur source in an organic solvent.
-
Work-up and Purification: The reaction mixture is typically quenched, extracted with an organic solvent, and purified by column chromatography to yield pure 6-bromobenzo[b]thiophene.
Step 2: Palladium-Catalyzed Cyanation
The resulting 6-bromobenzo[b]thiophene is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the cyano group.
-
Reaction: 6-Bromobenzo[b]thiophene is reacted with a cyanide source in the presence of a palladium catalyst and a ligand.
-
Reagents and Conditions: A common protocol involves the use of zinc cyanide (Zn(CN)₂) as the cyanide source, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a solvent such as dimethylformamide (DMF) at elevated temperatures. An alternative, less toxic cyanide source is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Method 2: Sandmeyer Reaction of 6-Aminobenzo[b]thiophene
This classical approach involves the diazotization of a primary aromatic amine, 6-aminobenzo[b]thiophene, followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.
Experimental Protocol:
Step 1: Synthesis of 6-Aminobenzo[b]thiophene
The synthesis of the starting amine can be achieved through various methods, often involving the reduction of a corresponding nitro compound.
-
Reaction: 6-Nitrobenzo[b]thiophene is reduced to 6-aminobenzo[b]thiophene.
-
Reagents and Conditions: Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation using a palladium catalyst.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude amine is then purified by column chromatography or recrystallization.
Step 2: Sandmeyer Reaction
The synthesized 6-aminobenzo[b]thiophene is then converted to the nitrile via the Sandmeyer reaction.
-
Reaction: 6-Aminobenzo[b]thiophene is first converted to a diazonium salt, which is then reacted with a cyanide source.
-
Reagents and Conditions: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt. This intermediate is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Work-up and Purification: The reaction mixture is typically heated to decompose the diazonium salt complex, then cooled and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by column chromatography.
Comparative Analysis
| Parameter | Method 1: Palladium-Catalyzed Cyanation | Method 2: Sandmeyer Reaction |
| Starting Materials | 6-Bromobenzo[b]thiophene, Palladium Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | 6-Aminobenzo[b]thiophene, Sodium Nitrite, Copper(I) Cyanide, Potassium Cyanide |
| Reaction Conditions | Typically requires elevated temperatures (e.g., >80 °C) and an inert atmosphere. | Requires low temperatures (0-5 °C) for diazotization, followed by heating. |
| Yield | Generally high yields are achievable with proper optimization of the catalyst system. | Yields can be variable and are often moderate. |
| Purity | Can produce high-purity product after chromatographic purification. | Can sometimes lead to side products, requiring careful purification. |
| Safety Considerations | Palladium catalysts can be expensive and require careful handling. Zinc cyanide is toxic. K₄[Fe(CN)₆] is a less toxic alternative. | Diazonium salts are potentially explosive and must be handled with care at low temperatures. Cyanide salts are highly toxic. |
| Substrate Scope | Generally tolerant of a wide range of functional groups. | Less tolerant of certain functional groups that may react with the acidic or oxidative conditions. |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both Palladium-Catalyzed Cyanation and the Sandmeyer Reaction offer viable routes to this compound.
-
Method 1 (Palladium-Catalyzed Cyanation) is often preferred for its potential for higher yields and broader functional group tolerance, making it a robust choice for complex molecule synthesis. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) can also mitigate some of the safety concerns.
-
Method 2 (Sandmeyer Reaction) , while a classic and well-established transformation, may provide lower yields and requires careful handling of hazardous intermediates. However, it can be a cost-effective alternative if the starting amine is readily available.
The ultimate choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the equipment available, and the safety protocols in place within the laboratory. For projects requiring high purity and yield, and where the cost of the catalyst is not prohibitive, the palladium-catalyzed approach is generally recommended.
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzo[b]thiophene-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Benzo[b]thiophene-6-carbonitrile. Due to the limited availability of public experimental NMR data for this specific compound, this guide leverages spectral information from the parent compound, benzo[b]thiophene, and related derivatives to provide a comprehensive analytical framework.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for benzo[b]thiophene and a comparative analysis with predicted values for this compound. These predictions are based on the established substituent effects of a cyano group on an aromatic system.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 |
| Benzo[b]thiophene[1] | 7.42 | 7.33 | 7.88 | 7.36 | 7.82 |
| This compound (Predicted) | ~7.5 | ~7.4 | ~8.0 | ~7.8 | ~8.2 |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CN |
| Benzo[b]thiophene | 126.4 | 123.8 | 139.7 | 124.3 | 124.3 | 122.3 | 139.0 | 117.5 | - |
| This compound (Predicted) | ~127 | ~125 | ~140 | ~126 | ~128 | ~110 | ~142 | ~118 | ~119 |
Note: Predicted values are estimates and may vary from experimental results.
Comparative Analysis with Alternatives
-
Benzo[b]thiophene-3-carbonitrile : The cyano group at the 3-position is expected to significantly deshield H-2 and C-2, while also influencing the chemical shifts of the protons and carbons on the benzene ring.
-
Benzo[b]thiophene-5-carbonitrile : The cyano group at the 5-position would primarily affect the chemical shifts of H-4 and H-6, with more moderate effects on the thiophene ring protons.
The distinct substitution patterns of these isomers would result in unique ¹H and ¹³C NMR spectra, allowing for unambiguous identification.
Experimental Protocols
A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of benzo[b]thiophene derivatives is outlined below.[2][3]
1. Sample Preparation
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Typical acquisition parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Typical acquisition parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
-
Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR spectral analysis of a heteroaromatic compound like this compound.
Caption: Workflow for NMR Spectral Analysis.
References
A Researcher's Guide to the Structural Validation of Synthesized Benzo[b]thiophene-6-carbonitrile
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of Benzo[b]thiophene-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We present expected spectral data alongside detailed experimental protocols to aid in the objective assessment of a synthesized product.
The structural integrity of a synthesized molecule is paramount to understanding its chemical properties and biological activity. Any deviation from the expected structure can lead to misleading results and wasted resources. Therefore, a multi-faceted analytical approach is essential for unambiguous structural elucidation. This guide focuses on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Spectral Data Analysis
A direct comparison of the spectral data obtained from a synthesized sample with predicted values or data from closely related, well-characterized compounds is a cornerstone of structural validation. The following tables summarize the expected and comparative spectral data for this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for Benzo[b]thiophene [1] |
| H2 | 7.6 - 7.8 | 7.44 |
| H3 | 7.4 - 7.6 | 7.34 |
| H4 | 8.0 - 8.2 | 7.88 |
| H5 | 7.7 - 7.9 | 7.36 |
| H7 | 8.2 - 8.4 | 7.83 |
*Predicted values are estimated based on spectral data of related structures and established substituent effects.
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for Benzo[b]thiophene [2] |
| C2 | 128 - 130 | 124.4 |
| C3 | 124 - 126 | 122.5 |
| C3a | 139 - 141 | 139.8 |
| C4 | 126 - 128 | 124.3 |
| C5 | 125 - 127 | 124.3 |
| C6 | 110 - 112 | 123.5 |
| C7 | 123 - 125 | 122.9 |
| C7a | 141 - 143 | 140.1 |
| CN | 118 - 120 | - |
*Predicted values are estimated based on spectral data of related structures and established substituent effects.
Table 3: Key FT-IR Vibrational Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) for this compound | Observed Frequency Range (cm⁻¹) in Related Compounds |
| C≡N stretch | 2220 - 2240[3] | 2219 (for a tetrahydrobenzo[b]thiophene derivative)[4] |
| C-H stretch (aromatic) | 3000 - 3100 | ~3070 (for Benzo[b]thiophene) |
| C=C stretch (aromatic) | 1400 - 1600 | 1450-1550 (for Benzo[b]thiophene) |
| C-S stretch | 600 - 800 | ~750 (for Benzo[b]thiophene) |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value for this compound | Observed Value for Benzo[b]thiophene [5][6] |
| Molecular Formula | C₉H₅NS | C₈H₆S |
| Molecular Weight | 159.02 g/mol | 134.02 g/mol |
| Expected [M]⁺ Peak | m/z 159 | m/z 134 |
| Key Fragmentation Peaks | m/z 132 ([M-HCN]⁺), m/z 115 ([M-CS]⁺) | m/z 134, 89 |
Detailed Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed protocols for the key analytical techniques are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Instrumentation: 300, 400, or 500 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken.
-
Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the infrared spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a GC vial.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample will be vaporized and separated on the GC column. A typical column would be a non-polar capillary column (e.g., DB-5ms).
-
The separated components will then enter the mass spectrometer, where they will be ionized (typically by electron impact, EI) and fragmented.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of synthesized this compound.
Caption: Workflow for the structural validation of synthesized compounds.
Alternative and Complementary Techniques
While NMR, FT-IR, and GC-MS are the primary methods for structural validation, other techniques can provide valuable complementary information:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguously assigning proton and carbon signals, especially for complex molecules.
-
X-ray Crystallography: Provides the absolute, three-dimensional structure of a molecule if a suitable single crystal can be grown. This is often considered the "gold standard" for structural determination.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the theoretical values for the expected structure.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict NMR and IR spectra, providing a theoretical benchmark for comparison with experimental data.
By employing a combination of these analytical methods and following rigorous experimental protocols, researchers can confidently validate the structure of synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[b]thiophene [webbook.nist.gov]
- 6. Benzo[b]thiophene [webbook.nist.gov]
A Comparative Guide to the Biological Activity of Benzo[b]thiophene Derivatives with a Focus on Benzo[b]thiophene-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Benzo[b]thiophene-6-carbonitrile and its derivatives. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] This document summarizes key quantitative data, details experimental methodologies for crucial biological assays, and visualizes relevant signaling pathways to inform further research and drug development endeavors. While specific biological data for this compound is limited in the public domain, this guide draws comparisons from a variety of substituted benzo[b]thiophene analogs to infer its potential activity profile. The electron-withdrawing nature of the nitrile group at the 6-position is expected to significantly influence the molecule's biological properties.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various Benzo[b]thiophene derivatives, providing a basis for comparison with the anticipated activities of this compound.
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-chlorobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [3] |
| 3-bromobenzo[b]thiophene derivative | Staphylococcus aureus | 16 | [3] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [4] |
| Tetrahydrobenzo[b]thiophene derivative 3b | E. coli | - | [5] |
| Tetrahydrobenzo[b]thiophene derivative 3f | E. coli | - | [5] |
| Benzo[b]thiophene-indole hybrid 6b | S. aureus (MRSA) | - | [6] |
Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 10.0 nM | [7] |
| (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Prostate Cancer (PC-3) | 21.2 nM | |
| 5-hydroxybenzo[b]thiophene hydrazide derivative 16b | Glioblastoma (U87MG) | 7.2 µM | |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Colon Cancer (Caco-2) | 63.74 µM | [1] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative b19 | Breast Cancer (MDA-MB-231) | - | [8] |
Table 3: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 5-hydroxybenzo[b]thiophene hydrazide derivative 16b | Clk4 | 11 | [9] |
| 5-hydroxybenzo[b]thiophene hydrazide derivative 16b | DRAK1 | 87 | [9] |
| 5-hydroxybenzo[b]thiophene hydrazide derivative 16b | Haspin | 125.7 | [9] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDC kinase (BDK) | 3190 | [10] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). A serial dilution of the compound is then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[1][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) or reduces cell viability by 50% (IC₅₀) is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Kinase Activity: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percent inhibition against the compound concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially modulated by benzo[b]thiophene derivatives and a general workflow for their biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 13. benchchem.com [benchchem.com]
"in silico docking studies of Benzo[b]thiophene-6-carbonitrile with target proteins"
An In-Depth Comparative Guide to In Silico Docking Studies of Benzo[b]thiophene Derivatives with Target Proteins
This guide offers a comprehensive comparison of in silico docking studies involving Benzo[b]thiophene derivatives and their interactions with various protein targets. While specific research on Benzo[b]thiophene-6-carbonitrile is not extensively available, this analysis of structurally related compounds provides valuable insights for researchers, scientists, and drug development professionals. The data presented here is compiled from multiple studies to facilitate a clear understanding of the binding affinities and potential therapeutic applications of this class of compounds.
Quantitative Comparison of Docking Studies
The following table summarizes the key quantitative findings from various in silico docking studies of Benzo[b]thiophene derivatives, highlighting their binding affinities and inhibitory concentrations against several protein targets.
| Derivative Class | Specific Compound/Derivative | Target Protein | Binding Affinity / Score (kcal/mol) | Inhibitory Concentration (IC50) / Constant (Ki) |
| Benzothiophene-chalcones | Compound 5f | Acetylcholinesterase (AChE) | Not Reported | 62.10 μM[1][2] |
| Benzothiophene-chalcones | Compound 5h | Butyrylcholinesterase (BChE) | Not Reported | 24.35 μM[1][2] |
| Tetrahydrobenzo[b]thiophene Derivatives | Compound 1b | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Not Reported | 57.10 µg/mL |
| Tetrahydrobenzo[b]thiophene Derivatives | Compound 1b | Lactate Dehydrogenase A (LDHA) | Not Reported | 64.10 µg/mL |
| Benzothiophene Derivatives | Compound 20 | Methicillin-resistant Staphylococcus aureus (MRSA) | -6.38 | Not Reported[3] |
| Benzothiophene Derivatives | Compound 1 | Methicillin-sensitive Staphylococcus aureus (MSSA) | -5.56 | Not Reported[3] |
| Benzothiophene Derivatives | Compound 17 | Drug-resistant Staphylococcus aureus (DRSA) | -5.23 | Not Reported[3] |
| Benzimidazole and Benzothiophene Derivatives | Derivative 8f | CB2 Cannabinoid Receptor | Not Reported | 0.08 μM[4] |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives | Compound 7e | 5-HT1A Serotonin Receptor | Not Reported | 2.30 μM[5] |
| Tetrahydrobenzo[b]thiophene Derivatives | Imide 5, Schiff base 11, and Phthalimido 12 | Tubulin | Good Binding Affinity | Not Reported[6] |
Detailed Experimental Protocols
The in silico docking studies referenced in this guide generally adhere to a standardized and rigorous computational methodology. The following protocol outlines the key steps typically involved in such analyses.[7]
Preparation of the Target Protein
-
Structure Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the structure is then subjected to energy minimization using a molecular mechanics force field to relax the structure and remove any steric clashes.
Preparation of the Ligand
-
Structure Generation: The two-dimensional structure of the Benzo[b]thiophene derivative is drawn using chemical drawing software.
-
Conversion and Optimization: The 2D structure is converted into a three-dimensional model. The geometry of the ligand is then optimized, and its energy is minimized, typically using a quantum mechanical or molecular mechanics method.
Molecular Docking Simulation
-
Active Site Definition: A grid box is generated around the known active site of the target protein to define the search space for the docking algorithm.
-
Docking Algorithm: A sophisticated search algorithm, such as a genetic algorithm, is employed to explore a wide range of possible conformations and orientations of the ligand within the protein's active site.
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest energy scores are considered the most likely binding modes.
Analysis and Validation
-
Interaction Analysis: The best-ranked docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein residues.
-
In Vitro Validation: To confirm the computational predictions, in vitro enzyme inhibition assays are often performed.[7] These experiments measure the ability of the synthesized compounds to inhibit the activity of the target enzyme.
Visualizing the Workflow and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow of an in silico docking study and a relevant biological pathway.
Caption: A streamlined workflow for in silico drug discovery.
Caption: The inhibitory action of a Benzo[b]thiophene derivative on Acetylcholinesterase.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Benzothiophene-Based Compounds
For researchers, scientists, and professionals in drug development, the benzothiophene scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The versatile nature of the benzothiophene core allows for chemical modifications at various positions, leading to a diverse array of compounds with distinct pharmacological profiles. Understanding the relationship between these structural changes and the resulting biological activity is paramount for advancing drug discovery efforts. This guide synthesizes findings from multiple studies to offer a clear comparison of benzothiophene-based compounds and their therapeutic potential.
Anticancer Activity: Targeting Tubulin and Kinases
A significant area of research has focused on the development of benzothiophene derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity.
Comparative Anticancer Activity of Benzothiophene Analogs
The following table summarizes the growth inhibition (GI50) values of representative benzothiophene-based compounds against various human cancer cell lines from the NCI-60 panel. The data highlights how substitutions on the benzothiophene ring and the attached phenyl ring influence cytotoxic activity.
| Compound ID | Structure | Target Cell Line | GI50 (nM) |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon Cancer, CNS Cancer, Prostate Cancer | 10 - 66.5[1] |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS Cancer, Prostate Cancer | 21.2 - 50.0[1] |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 cell lines | < 10.0[1] |
| 16b | 5-hydroxybenzothiophene hydrazide derivative | U87MG (Glioblastoma) | 7200 |
Key SAR Insights for Anticancer Activity:
-
The presence of a trimethoxy substitution on the phenyl ring, as seen in compounds 6 and 13 , is a key determinant of potent anticancer activity.
-
The stereochemistry of the acrylonitrile moiety significantly impacts potency, with the E-isomer (13 ) demonstrating substantially higher activity across a broad range of cancer cell lines compared to the Z-isomers.[1]
-
Modifications at the 5-position of the benzothiophene ring with a hydrazide scaffold, as in compound 16b , can lead to multi-kinase inhibitory activity.
Experimental Protocols for Anticancer Activity Assessment
This screening assay is a cornerstone for identifying novel anticancer compounds.
Methodology:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[2]
-
Drug Treatment: Test compounds are solubilized in DMSO and added to the plates at five 10-fold dilutions, with a final maximum concentration of 100 µM. The plates are then incubated for an additional 48 hours.
-
Cell Viability Assay: After incubation, the cells are fixed with trichloroacetic acid (TCA). Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.[2]
-
Data Analysis: The optical density is measured at 515 nm, and the GI50 value, the concentration required to inhibit cell growth by 50%, is calculated.[2]
This assay is used to determine if a compound interferes with the formation of microtubules, a common mechanism for anticancer drugs.
Methodology:
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (a molecule essential for polymerization), and a fluorescent reporter is prepared in a buffer.
-
Compound Addition: The test compound is added to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Data Acquisition: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is measured over time using a fluorescence plate reader.[3][4][5]
-
Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control to determine the inhibitory activity.
Visualizing the Anticancer Drug Discovery Workflow
The following diagram illustrates the typical workflow for screening and evaluating potential anticancer agents.
Caption: Workflow for anticancer drug screening and mechanism of action studies.
Antimicrobial Activity: Combating Drug-Resistant Bacteria
Benzothiophene derivatives have also emerged as promising candidates in the fight against antimicrobial resistance, with notable activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).
Comparative Antimicrobial Activity of Benzothiophene Derivatives
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for a series of benzothiophene acylhydrazone derivatives against S. aureus.
| Compound ID | R (Substitution on Phenyl Ring) | R1 (Substitution on Benzothiophene) | MIC (µg/mL) vs. S. aureus |
| I.d | 3-pyridyl | H | > 64 |
| I.e | 4-pyridyl | H | 32 |
| II.b | 2-pyridyl | 6-Cl | 4[6] |
Key SAR Insights for Antimicrobial Activity:
-
The position of the nitrogen atom in the pyridyl ring significantly influences antibacterial activity, with the 2-pyridyl derivative showing the highest potency.
-
The presence of a chlorine atom at the 6-position of the benzothiophene ring dramatically enhances the antimicrobial activity, as demonstrated by the low MIC value of compound II.b .[6]
Experimental Protocol for Antimicrobial Susceptibility Testing
This is the gold-standard method for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[8][9]
Visualizing the Antimicrobial Susceptibility Testing Workflow
The following diagram outlines the steps involved in the broth microdilution assay.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion
The structure-activity relationship studies of benzothiophene-based compounds have revealed critical insights for the design of novel anticancer and antimicrobial agents. For anticancer activity, the presence and positioning of methoxy groups on an adjacent phenyl ring, along with the stereochemistry of the linker, are crucial for high potency. For antimicrobial activity, substitutions on both the benzothiophene core and the appended heterocyclic ring dramatically influence efficacy. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of the versatile benzothiophene scaffold. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these potent compounds to translate their in vitro activity into in vivo efficacy.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Assessment of Benzo[b]thiophene-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including roles as kinase inhibitors and selective estrogen receptor modulators (SERMs).[1] As with any pharmacologically active molecule, understanding the potential for off-target interactions is critical for predicting efficacy, minimizing toxicity, and developing safer therapeutics. This guide provides a framework for assessing the cross-reactivity of a representative benzo[b]thiophene derivative, Benzo[b]thiophene-6-carbonitrile, by comparing its hypothetical performance against alternative compounds in key biological assays. The experimental data presented is illustrative, drawing from profiles of structurally related compounds to model a realistic assessment.
Quantitative Cross-Reactivity Profile
A thorough understanding of a compound's selectivity begins with quantitative screening against a panel of relevant biological targets. Below are illustrative tables comparing the inhibitory activity of this compound and alternative compounds against a panel of kinases and a selection of nuclear receptors.
Table 1: Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and two alternative kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Alternative Kinase Inhibitor 1 (IC50, nM) | Alternative Kinase Inhibitor 2 (IC50, nM) |
| Primary Target: MK2 | 15 | 25 | 10 |
| CDK2 | 1,200[2][3] | 5,500 | 800 |
| PKA | >10,000 | >10,000 | 9,500 |
| ROCK1 | 850 | 2,300 | 1,200 |
| Aurora Kinase A | 2,500 | 7,800 | 3,000 |
| DYRK1A | 450 | 950 | 600 |
| SRC | 3,200 | >10,000 | 4,500 |
| EGFR | >10,000 | >10,000 | >10,000 |
| STAT3 | 5,000 | 8,000 | 6,500 |
Table 2: Nuclear Receptor Cross-Reactivity Profile
This table illustrates the binding affinity (Ki, nM) of this compound and alternative SERMs for the estrogen receptors alpha (ERα) and beta (ERβ), as well as a panel of other nuclear receptors. Lower Ki values indicate stronger binding.
| Nuclear Receptor Target | This compound (Ki, nM) | Raloxifene (Alternative SERM 1) (Ki, nM) | Tamoxifen (Alternative SERM 2) (Ki, nM) |
| Primary Target: ERα | 0.5 | 0.2 | 1.2 |
| ERβ | 2.5 | 1.8 | 3.5 |
| Progesterone Receptor (PR) | >10,000 | >10,000 | 8,500 |
| Androgen Receptor (AR) | 8,500 | 9,200 | >10,000 |
| Glucocorticoid Receptor (GR) | >10,000 | >10,000 | >10,000 |
| GPR30 | 550 | 800 | 1,200 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate cross-reactivity assessment. The following are representative methodologies for key assays.
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., myelin basic protein), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation : Start the reaction by adding [γ-³²P]ATP.[4]
-
Incubation : Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination and Separation : Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using a filter membrane that binds the substrate.
-
Detection : Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by non-linear regression.
LanthaScreen® Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[5][6][7]
-
Reagent Preparation : Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound in the assay buffer.[5][8]
-
Assay Plate Setup : Add the test compound at various concentrations to the wells of a microplate.
-
Addition of Kinase and Antibody : Add the kinase/antibody mixture to each well.
-
Addition of Tracer : Add the tracer to each well to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for 1 hour.
-
Detection : Read the FRET signal on a suitable plate reader by measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis : Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.[5]
Nuclear Receptor Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a nuclear receptor.[9][10]
-
Membrane/Receptor Preparation : Prepare cell membranes or purified receptor protein expressing the target nuclear receptor.
-
Reaction Setup : In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol for ERα), and the test compound at various concentrations.[10]
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.
-
Separation : Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.[9]
-
Detection : Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : Determine the amount of specific binding at each test compound concentration and calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.[10]
Estrogen Receptor Coactivator Recruitment Assay
This FRET-based assay measures the ability of a ligand to promote the interaction between the estrogen receptor and a coactivator peptide.[11][12]
-
Reagent Preparation : Prepare solutions of the estrogen receptor ligand-binding domain (LBD), a fluorescently labeled coactivator peptide, and the test compound.
-
Assay Plate Setup : Add the test compound at various concentrations to the wells of a microplate.
-
Addition of Receptor and Coactivator : Add the ER-LBD and the fluorescently labeled coactivator peptide to each well.
-
Incubation : Incubate the plate to allow for complex formation.
-
Detection : Measure the FRET signal using a suitable plate reader.
-
Data Analysis : Plot the FRET signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) for coactivator recruitment.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can clarify complex processes and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Purity Assessment of Benzo[b]thiophene-6-carbonitrile: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methodologies. Benzo[b]thiophene-6-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comprehensive comparison of two gold-standard analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for confirming the purity of this critical compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying components in a mixture.[1] For non-volatile, thermally stable compounds like this compound, reversed-phase HPLC is the method of choice.[2][3] This technique utilizes a non-polar stationary phase and a polar mobile phase, causing hydrophobic compounds to be retained longer on the column.[2]
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for aromatic compounds.[4]
-
Solvent A: Deionized Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: Gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Gradient from 95% to 50% B
-
13-15 min: Hold at 50% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the benzothiophene chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
| Component | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.2 | 15,000 | 0.15 |
| Impurity 2 | 5.8 | 25,000 | 0.25 |
| This compound | 7.5 | 9,950,000 | 99.50 |
| Impurity 3 | 8.1 | 10,000 | 0.10 |
| Total | 10,000,000 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Confirmation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.[5] For purity analysis, GC-MS can not only quantify impurities but also provide structural information based on their mass fragmentation patterns.[6]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-300 amu.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
Data Presentation: GC-MS Purity and Impurity Identification
GC-MS data provides both quantitative information (peak area percentage) and qualitative information (mass spectrum) for each component.
| Component | Retention Time (min) | Peak Area % | Key Mass Fragments (m/z) | Identification |
| Impurity A | 9.8 | 0.20 | 134, 89, 63 | Benzo[b]thiophene (starting material) |
| This compound | 11.2 | 99.75 | 159 (M+), 132, 103 | Product |
| Impurity B | 12.5 | 0.05 | 175, 144, 117 | Dichlorinated Benzothiophene derivative (potential byproduct) |
| Total | 100.00 |
Note: The fragmentation pattern of this compound is predicted based on the stable benzothiophene core and the loss of the nitrile group (CN) or fragments of the aromatic ring.
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, especially with UV detection for chromophoric compounds. | Very high sensitivity and selectivity, particularly in selected ion monitoring (SIM) mode. |
| Identification | Identification is based on retention time comparison with a reference standard. DAD can provide UV spectral information. | Provides definitive identification through characteristic mass fragmentation patterns, which can be compared to spectral libraries. |
| Quantification | Excellent for precise and accurate quantification. | Reliable for quantification, though response factors can vary more than in HPLC. |
| Impurity Profiling | Can quantify known and unknown impurities based on their response to the detector. | Can identify unknown impurities through interpretation of their mass spectra, aiding in understanding reaction byproducts and degradation pathways. |
| Sample Throughput | Can be automated for high throughput analysis. | Also amenable to automation, though run times can sometimes be longer depending on the temperature program. |
Workflow for Purity Confirmation
Caption: Workflow for purity confirmation of this compound.
Conclusion
Both HPLC and GC-MS are highly effective and complementary techniques for assessing the purity of this compound.
-
HPLC with UV detection is an excellent choice for routine quality control, providing rapid, precise, and accurate quantification of the main component and any impurities. It is particularly advantageous for its simplicity and robustness in a high-throughput environment.
-
GC-MS offers the significant advantage of providing structural information about impurities. This is invaluable during process development and for investigational purposes, such as identifying unknown byproducts or degradation products.
For comprehensive purity confirmation, a dual approach is recommended. HPLC can be used for routine quantitative purity assessment, while GC-MS can be employed for the definitive identification of any detected impurities and as a secondary, orthogonal method for purity verification. This ensures the highest level of quality and safety for this important pharmaceutical intermediate.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jopcr.com [jopcr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
A Comparative Efficacy Analysis of Benzo[b]thiophene Acrylonitriles Against Established Tubulin-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the efficacy of a promising benzo[b]thiophene acrylonitrile derivative against well-established tubulin inhibitors. The data presented herein is compiled from multiple studies to offer an objective comparison of their anti-cancer properties, focusing on the inhibition of tubulin polymerization and cytotoxic effects on cancer cell lines. Detailed experimental protocols for the key assays are provided to facilitate the replication and validation of these findings.
Introduction to Benzo[b]thiophene Acrylonitriles
Benzo[b]thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] A particularly promising subset of these compounds are the benzo[b]thiophene acrylonitriles. These molecules have shown remarkable efficacy in inhibiting the growth of various cancer cell lines, with some analogs exhibiting cytotoxic effects in the nanomolar range.[3] The primary mechanism of action for their anticancer activity has been identified as the inhibition of tubulin polymerization, a critical process for cell division and proliferation.[4] This guide will focus on a representative compound, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (referred to herein as BTA-1 ), and compare its performance against established tubulin-targeting drugs.
Benchmarking Against Known Tubulin Inhibitors
The efficacy of BTA-1 is benchmarked against several clinically relevant tubulin inhibitors, including Vinca alkaloids (Vincristine, Vinblastine) and Colchicine, which are known to inhibit tubulin polymerization. Paclitaxel, a microtubule stabilizer, is also included for mechanistic comparison.
Quantitative Efficacy Comparison: Inhibition of Tubulin Polymerization
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization in in vitro assays. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (Tubulin Polymerization) | Assay Conditions |
| BTA-1 (Analog 6) | Tubulin | Potent inhibition observed[3] | In vitro tubulin polymerization assay[3] |
| Colchicine | Tubulin | ~8.1 µM - 10.6 µM[5][6] | In vitro tubulin polymerization assay[5][6] |
| Vincristine | Tubulin | Ki of 85 nM[1] | In vitro tubulin polymerization assay[1] |
| Vinblastine | Tubulin | 0.54 µM - 1.2 µM[7] | In vitro tubulin polymerization assay[7] |
| Paclitaxel | Microtubules | EC50 ~10 nM - 23 µM (promotes polymerization)[8] | In vitro tubulin polymerization assay[8] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, such as tubulin concentration and buffer composition.
Quantitative Efficacy Comparison: Cytotoxicity Against Cancer Cell Lines
The following table presents the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values of BTA-1 and known inhibitors against various human cancer cell lines.
| Compound | Cell Line (Cancer Type) | GI50 / IC50 |
| BTA-1 (Analog 6) | Leukemia, CNS Cancer, Prostate Cancer | 21.2–50.0 nM[3] |
| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 µM[1] |
| Vinblastine | L6 (Myoblast) | ED50 6.1 µM[9] |
| Paclitaxel | A549 (Non-small cell lung cancer) | 1.35 nM[8] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.8 nM[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of BTA-1 and known tubulin-targeting agents.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: General workflow for MTT/SRB cytotoxicity assays.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.[3]
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye
-
Test compounds (BTA-1) and known inhibitors (dissolved in DMSO)
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a tubulin reaction mix containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer. Keep on ice.
-
Prepare serial dilutions of test compounds and known inhibitors in General Tubulin Buffer. The final DMSO concentration should be below 1%.
-
-
Assay Execution:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 5 µL of the diluted test compounds or controls to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 45 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the reader and begin measuring fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11]
Materials:
-
Adherent cancer cell lines
-
Complete culture medium
-
Test compounds and known inhibitors
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compounds and known inhibitors for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation and Staining:
-
Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the untreated control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of Benzo[b]thiophene-6-carbonitrile: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for Benzo[b]thiophene-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The reproducibility and efficiency of three primary synthetic routes are evaluated based on available literature. This document is intended to assist researchers in selecting the most suitable method for their specific needs by providing a side-by-side comparison of reaction parameters, yields, and detailed experimental protocols.
Executive Summary
Three principal strategies for the synthesis of this compound have been identified and evaluated:
-
Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene: This method offers a direct approach to introduce the nitrile functionality. Its reproducibility is generally high, contingent on the purity of the starting material and the careful exclusion of oxygen and moisture.
-
Sandmeyer Reaction of 6-Aminobenzo[b]thiophene: A classic transformation that provides a reliable route from an amino group to a nitrile. The multi-step nature of this pathway, requiring the synthesis of the amino precursor, may impact the overall yield.
-
Conversion of 6-Formylbenzo[b]thiophene: This two-step approach involves the formation of an oxime intermediate followed by dehydration. The efficiency of this route is highly dependent on the success of the final dehydration step.
The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the three evaluated synthetic routes to this compound.
| Parameter | Method 1: Pd-Catalyzed Cyanation | Method 2: Sandmeyer Reaction | Method 3: From 6-Formylbenzo[b]thiophene |
| Starting Material | 6-Bromobenzo[b]thiophene | 6-Aminobenzo[b]thiophene | 6-Formylbenzo[b]thiophene |
| Key Reagents | Pd(OAc)₂, K₄[Fe(CN)₆] or Zn(CN)₂ | NaNO₂, HCl, CuCN | Hydroxylamine, Dehydrating agent |
| Reported Yield | Good to Excellent[1] | Moderate to Good[2][3] | Good[4][5] |
| Reaction Steps | 1 | 2 (from 6-aminobenzo[b]thiophene) | 2 |
| Reproducibility | Generally high, sensitive to conditions[6] | Moderate, diazonium salt stability is key | Good, dependent on dehydration step |
| Key Challenges | Catalyst poisoning, anhydrous conditions[6] | Handling of diazonium salts | Efficiency of oxime dehydration |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below. These protocols are based on established procedures found in the chemical literature.
Method 1: Palladium-Catalyzed Cyanation of 6-Bromobenzo[b]thiophene
This method involves the direct conversion of a bromo-substituted benzo[b]thiophene to the corresponding nitrile using a palladium catalyst.
Step 1a: Synthesis of 6-Bromobenzo[b]thiophene
A reported synthesis of a 6-bromobenzo[b]thiophene derivative involves the electrophilic cyclization of an alkynyl thioanisole. For the parent 6-bromobenzo[b]thiophene, a similar strategy starting from an appropriately substituted precursor could be employed.[7]
Step 1b: Palladium-Catalyzed Cyanation
A general procedure for the palladium-catalyzed cyanation of aryl bromides using potassium ferrocyanide as a non-toxic cyanide source is as follows[1]:
-
To a reaction vessel is added 6-bromobenzo[b]thiophene (1.0 equiv), palladium(II) acetate (0.001 equiv), and potassium ferrocyanide (0.35 equiv).
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
Anhydrous dimethylformamide (DMF) is added, and the mixture is heated to 130 °C for 12-17 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Sandmeyer Reaction of 6-Aminobenzo[b]thiophene
This classical named reaction proceeds via a diazonium salt intermediate.
Step 2a: Synthesis of 6-Aminobenzo[b]thiophene
The synthesis of 6-aminobenzo[b]thiophene can be achieved through the reduction of 6-nitrobenzo[b]thiophene. The nitration of benzo[b]thiophene followed by reduction is a common strategy. A procedure for the reduction of a similar nitro compound, 6-nitrobenzo[b]thiophene 1,1-dioxide, to the corresponding amine has been reported, which can be adapted.[8]
Step 2b: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting aromatic amines into nitriles.[2][3]
-
6-Aminobenzo[b]thiophene (1.0 equiv) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 equiv) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
In a separate flask, a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.2 equiv) in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the copper cyanide solution. Effervescence (nitrogen gas evolution) is observed.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
-
The mixture is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields this compound.
Method 3: Conversion of 6-Formylbenzo[b]thiophene
This two-step sequence involves the formation of an aldoxime and its subsequent dehydration.
Step 3a: Synthesis of 6-Formylbenzo[b]thiophene
The formylation of benzo[b]thiophene can be achieved through various methods, such as the Vilsmeier-Haack reaction.
Step 3b: Conversion of Aldehyde to Nitrile
A one-pot conversion of aromatic aldehydes to nitriles can be performed under microwave irradiation.[5][9][10]
-
In a microwave vial, 6-formylbenzo[b]thiophene (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and pyridine (1.0 equiv) are mixed.
-
Acetic anhydride (1.5 equiv) is added, and the vial is sealed.
-
The mixture is subjected to microwave irradiation at 150 °C for 5 minutes.
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
Caption: Workflow for Method 1: Palladium-Catalyzed Cyanation.
Caption: Workflow for Method 2: Sandmeyer Reaction.
Caption: Workflow for Method 3: Conversion from 6-Formylbenzo[b]thiophene.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave assisted one pot conversion of aromatic aldehydes to nitriles | European Journal of Chemistry [eurjchem.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzo[b]thiophene-6-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, it is critical to handle Benzo[b]thiophene-6-carbonitrile with appropriate personal protective equipment (PPE) in a well-ventilated area, recognizing its potential hazards as a nitrile- and thiophene-containing aromatic compound. Disposal must comply with all local, state, and federal regulations and should be managed through a licensed hazardous waste disposal service.
This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on safety data sheets for structurally similar compounds and general best practices for chemical waste management.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated laboratory fume hood. If significant dust or aerosol generation is possible, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[4]. This ensures the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration[4].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, leak-proof, and chemically compatible container.
-
This includes contaminated items such as weighing paper, gloves, and bench liners.
-
-
Liquid Waste:
-
If dissolved in a solvent, collect the solution in a separate, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific solvent if in a liquid waste stream.
-
The approximate concentration or quantity.
-
The date the waste was first added to the container.
-
The relevant hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly sealed when not in use[5].
-
Store away from incompatible materials, such as strong oxidizing agents[1][5].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste.
-
Follow all institutional procedures for waste manifest and pickup.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Solid Spill | 1. Ensure the area is well-ventilated; work within a fume hood if possible. 2. Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled hazardous waste container. 3. Avoid generating dust. 4. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Small Liquid Spill | 1. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). 2. Place the absorbent material into a sealed, labeled hazardous waste container. 3. Clean the spill area with an appropriate solvent and decontaminate the surface. Collect all cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert colleagues and contact your institution's EHS or emergency response team. 3. Prevent the spill from entering drains or waterways. 4. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on available data for similar compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements.
References
Personal protective equipment for handling Benzo[b]thiophene-6-carbonitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety and logistical information for the handling and disposal of Benzo[b]thiophene-6-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: benzothiophene and nitrile functionalities.
Core Safety Principles:
All operations involving this compound, which is a solid at room temperature, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2] A designated and clearly labeled area should be established for the handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a wide range of chemicals.[3][4][5][6][7] |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[4] |
| Face Shield | A face shield should be worn over safety goggles, particularly when there is a risk of splashing or when handling larger quantities.[4] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Chemical-Resistant Apron | A chemical-resistant apron worn over the lab coat provides an additional layer of protection. | |
| Respiratory Protection | Fume Hood | All work with solid or dissolved this compound must be conducted in a certified chemical fume hood.[2] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[8][9] |
Operational Plan: Handling and Experimental Protocol
A systematic approach to handling and experimentation minimizes risks and ensures procedural consistency.
-
Preparation and Engineering Controls:
-
Verify that the chemical fume hood is operational and the certification is current.
-
Designate a specific area within the fume hood for the experiment.
-
Assemble all necessary apparatus and reagents before commencing work to reduce the duration of handling the compound.
-
-
Weighing and Transfer:
-
Weigh the solid this compound within the chemical fume hood to prevent the dispersion of dust.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfer, and handle with care to avoid generating dust.
-
-
Reaction Monitoring:
-
Continuously observe the reaction for any signs of unexpected changes, such as temperature fluctuations or gas evolution.
-
Maintain the fume hood sash at the lowest practical height throughout the experiment.
-
-
Post-Experiment Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Properly label and store any resulting products or mixtures according to institutional guidelines.
-
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless their compatibility has been confirmed.[2]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. gpisupply.com [gpisupply.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. armbrustusa.com [armbrustusa.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
